3-Bromocyclopentene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYECAAVJTKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457856 | |
| Record name | 3-bromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36291-48-2 | |
| Record name | 3-bromocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Bromocyclopentene from Cyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for producing 3-bromocyclopentene, a valuable intermediate in organic synthesis, starting from the readily available cycloalkane, cyclopentane. The synthesis is a multi-step process involving free-radical halogenation, elimination, and subsequent allylic bromination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to aid in understanding and practical application.
Synthetic Strategy Overview
The conversion of cyclopentane to this compound is efficiently achieved through a three-step synthetic sequence. This strategy introduces functionality to the inert cyclopentane ring, creates a site of unsaturation, and finally installs the bromine atom at the desired allylic position.
The overall transformation can be summarized as follows:
Caption: Overall three-step synthesis of this compound from cyclopentane.
Detailed Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with a summary of reaction conditions and expected yields.
Step 1: Free-Radical Bromination of Cyclopentane to Bromocyclopentane
The initial step involves the functionalization of the inert cyclopentane ring via a free-radical substitution reaction to introduce a bromine atom.[1][2]
Reaction:
Experimental Protocol:
A solution of cyclopentane in a suitable inert solvent (e.g., carbon tetrachloride, though safer alternatives are encouraged) is treated with elemental bromine. The reaction mixture is irradiated with a UV lamp to initiate the free-radical chain reaction. The reaction progress can be monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude bromocyclopentane is purified by fractional distillation.
Quantitative Data:
| Parameter | Value/Condition |
| Reactants | Cyclopentane, Bromine (Br₂) |
| Reagent Ratio | Typically a slight excess of cyclopentane to minimize di-bromination |
| Initiator | UV light (hν) |
| Solvent | Carbon Tetrachloride (CCl₄) or other inert solvent |
| Temperature | Typically reflux temperature of the solvent |
| Reaction Time | Varies, monitored by disappearance of Br₂ color |
| Work-up | Wash with Na₂S₂O₃ (aq), water, brine; dry over MgSO₄ |
| Purification | Fractional distillation |
| Reported Yield | 40-60% |
Step 2: Dehydrohalogenation of Bromocyclopentane to Cyclopentene
The second step involves an elimination reaction to create a double bond in the cyclopentane ring, forming cyclopentene. This is typically achieved via an E2 mechanism using a strong, non-nucleophilic base.[1][2]
Reaction:
Experimental Protocol:
Bromocyclopentane is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or the alcohol corresponding to the alkoxide base. A strong base, such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt), is added to the solution.[3] The mixture is heated to reflux to promote the elimination reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the mixture is cooled, and water is added to quench the reaction. The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed. Cyclopentene, being volatile, is typically purified by distillation.
Quantitative Data:
| Parameter | Value/Condition |
| Reactant | Bromocyclopentane |
| Base | Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt) |
| Solvent | THF or corresponding alcohol (e.g., ethanol for NaOEt) |
| Temperature | Reflux |
| Reaction Time | Typically 1-4 hours |
| Work-up | Quench with water, extract with ether, wash with water and brine, dry |
| Purification | Distillation |
| Reported Yield | 70-90% |
Step 3: Allylic Bromination of Cyclopentene to this compound
The final step is the selective bromination at the allylic position of cyclopentene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[1][2][4]
Reaction:
Experimental Protocol:
A solution of cyclopentene in an inert solvent, classically carbon tetrachloride (CCl₄), is treated with N-bromosuccinimide. A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is added, and the mixture is heated to reflux, or alternatively, irradiated with a UV lamp.[4] The reaction is monitored by TLC or GC for the consumption of cyclopentene. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure. The final product, this compound, is purified by vacuum distillation.
Quantitative Data:
| Parameter | Value/Condition |
| Reactant | Cyclopentene |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Benzoyl Peroxide, AIBN, or UV light (hν) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Work-up | Filter succinimide, wash filtrate with water and brine, dry |
| Purification | Vacuum distillation |
| Reported Yield | 60-80% |
Reaction Mechanisms and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the synthetic process.
Free-Radical Bromination Mechanism
The free-radical bromination of cyclopentane proceeds through a classic chain reaction mechanism involving initiation, propagation, and termination steps.
Caption: Mechanism of free-radical bromination of cyclopentane.
Experimental Workflow for Synthesis
The following diagram illustrates the overall laboratory workflow for the three-step synthesis.
References
An In-depth Technical Guide to 3-Bromocyclopentene: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction: 3-Bromocyclopentene is a versatile cyclic allyl halide that serves as a valuable intermediate in organic synthesis. Its unique structural features, combining a reactive allylic bromide with a five-membered ring, make it a key building block for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and reaction mechanisms to support its application in research and drug development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, many of the listed properties are computationally derived.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇Br | --INVALID-LINK-- |
| Molar Mass | 147.01 g/mol | --INVALID-LINK--[1][2] |
| Boiling Point | 34-36 °C at 70 Torr | --INVALID-LINK-- |
| Density | 1.525 g/cm³ (Predicted) | --INVALID-LINK-- |
| XLogP3-AA | 2.1 | --INVALID-LINK--[1][2] |
| Topological Polar Surface Area | 0 Ų | --INVALID-LINK--[1][2] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[1][2] |
| Refractive Index | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in many organic solvents. |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 36291-48-2 |
| PubChem CID | 11182680 |
| Synonyms | 3-Bromocyclopent-1-ene, Cyclopentene, 3-bromo- |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in the public domain. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show signals in the olefinic region (around 5.5-6.5 ppm) for the vinyl protons. The allylic proton adjacent to the bromine atom would likely appear as a multiplet in the downfield region (around 4.5-5.5 ppm). The methylene protons would be expected to show complex splitting patterns in the upfield region.
-
¹³C NMR: The spectrum would show distinct signals for the olefinic carbons, the carbon bearing the bromine, and the methylene carbons. The olefinic carbons would appear in the range of 120-140 ppm, while the carbon attached to the bromine would be significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the alkene and alkane portions of the molecule, a C=C stretching absorption around 1650 cm⁻¹, and a C-Br stretching vibration in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of a bromine radical to form a stable cyclopentenyl cation.[3]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the allylic bromination of cyclopentene using N-bromosuccinimide (NBS).[4][5] This reaction is typically initiated by light or a radical initiator.
Experimental Workflow: Allylic Bromination of Cyclopentene
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine to remove any remaining impurities.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Common Reactions
This compound is a reactive molecule that can undergo a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: The allylic bromide in this compound is susceptible to nucleophilic attack, making it a useful substrate for introducing a wide range of functional groups. The reaction typically proceeds via an Sₙ2 mechanism.
Reaction Mechanism: Sₙ2 Nucleophilic Substitution
Caption: General mechanism for Sₙ2 reaction of this compound.
Elimination Reactions: Treatment of this compound with a strong, non-nucleophilic base can lead to an E2 elimination reaction, resulting in the formation of cyclopentadiene.
Reaction Mechanism: E2 Elimination
Caption: General mechanism for E2 elimination of this compound.
Conclusion
This compound is a key synthetic intermediate with a rich and versatile chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with established protocols for its synthesis and common reactions. The provided information and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the effective use of this important building block in their work. Further experimental investigation into the physical properties and spectroscopic characterization of this compound would be beneficial to the scientific community.
References
A Comprehensive Technical Guide to 3-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides core technical information on 3-Bromocyclopentene, a valuable reagent and building block in organic synthesis. This document outlines its chemical identity, physical properties, a detailed synthesis protocol, and a key reaction mechanism.
Chemical Identity and Properties
This compound is a halogenated cycloalkene widely utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity is primarily centered around the carbon-bromine bond and the adjacent double bond.
IUPAC Name: this compound
CAS Number: 36291-48-2[1]
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇Br | [1][2] |
| Molecular Weight | 147.01 g/mol | [3] |
| Boiling Point | 34-36 °C at 70 Torr | [2] |
| Density (Predicted) | 1.525 ± 0.06 g/cm³ | [2] |
| InChI Key | GQWYECAAVJTKGA-UHFFFAOYSA-N | [1] |
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of this compound is a three-step process starting from cyclopentane.[4][5] This procedure involves free-radical halogenation, elimination, and subsequent allylic bromination.
Step 1: Free-Radical Bromination of Cyclopentane to Bromocyclopentane
Objective: To introduce a bromine atom onto the cyclopentane ring.
Materials:
-
Cyclopentane
-
Bromine (Br₂)
-
A source of UV light
Procedure:
-
In a suitable reaction vessel equipped with a condenser and a dropping funnel, place cyclopentane.
-
Under irradiation with UV light, add bromine (Br₂) dropwise to the cyclopentane. The reaction is a free-radical chain reaction initiated by the photolytic cleavage of the Br-Br bond.
-
The reaction mixture is typically stirred continuously during the addition and for a period afterward to ensure complete reaction.
-
The progress of the reaction can be monitored by the disappearance of the bromine color.
-
Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield bromocyclopentane.
Step 2: Dehydrobromination of Bromocyclopentane to Cyclopentene
Objective: To form a double bond in the cyclopentane ring through an elimination reaction.
Materials:
-
Bromocyclopentane (from Step 1)
-
Potassium tert-butoxide ((CH₃)₃CO⁻K⁺) or hot alcoholic potassium hydroxide (KOH)[4][5]
-
An appropriate solvent (e.g., tert-butanol or ethanol)
Procedure:
-
Dissolve bromocyclopentane in a suitable solvent in a round-bottom flask equipped with a reflux condenser.
-
Add a strong, sterically hindered base such as potassium tert-butoxide or a solution of potassium hydroxide in ethanol.[4][5]
-
The mixture is heated to reflux to promote the E2 elimination of hydrogen bromide (HBr).
-
The reaction is monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with a low-boiling organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is carefully removed by distillation to afford cyclopentene.
Step 3: Allylic Bromination of Cyclopentene to this compound
Objective: To selectively introduce a bromine atom at the allylic position of cyclopentene.
Materials:
-
Cyclopentene (from Step 2)
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., AIBN or benzoyl peroxide) or UV light
-
Carbon tetrachloride (CCl₄) as the solvent
Procedure:
-
In a reaction vessel protected from light, dissolve cyclopentene in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator. Alternatively, the reaction can be initiated by UV light.[6]
-
The reaction mixture is heated to reflux. The insoluble NBS is converted to the soluble succinimide as the reaction progresses.[6]
-
The reaction is a free-radical chain reaction where a bromine radical abstracts an allylic hydrogen from cyclopentene, followed by the reaction of the resulting allylic radical with a bromine source.[6][7]
-
Upon completion of the reaction (indicated by the consumption of NBS), the mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by fractional distillation.
Reaction Mechanism: Allylic Bromination with NBS
The final step in the synthesis of this compound is a selective allylic bromination using N-bromosuccinimide. This reaction proceeds via a free-radical chain mechanism.[6][7] The use of NBS is crucial as it provides a low, constant concentration of bromine, which favors allylic substitution over the electrophilic addition to the double bond.[8]
Caption: Radical mechanism of allylic bromination of cyclopentene with NBS.
References
- 1. This compound | C5H7Br | CID 11182680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentene, 3-bromo- [chembk.com]
- 3. (3S)-3-bromocyclopentene | C5H7Br | CID 95387289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to 3-Bromocyclopentene: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 3-bromocyclopentene, a key intermediate in organic synthesis, and details the experimental protocols for its preparation from cyclopentane.
Core Properties of this compound
This compound is a versatile reagent in synthetic organic chemistry, valued for its role in the formation of various cyclic and substituted compounds.[1] Its utility is primarily derived from the reactive allylic bromide functional group.[1] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇Br | [1][2][3][4] |
| Molecular Weight | 147.01 g/mol | [1][3] |
| CAS Number | 36291-48-2 | [1][2][4] |
| Exact Mass | 145.97311 Da | [2][5] |
| Density (Predicted) | 1.525±0.06 g/cm³ | [4] |
| Boiling Point | 34-36 °C at 70 Torr | [4] |
| InChI Key | GQWYECAAVJTKGA-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound from Cyclopentane
The synthesis of this compound from cyclopentane is a well-established three-step process.[6][7] This pathway involves the initial free-radical bromination of the alkane, followed by an elimination reaction to introduce a double bond, and finally, a selective allylic bromination.[6][7]
Caption: Synthetic pathway for this compound from Cyclopentane.
Experimental Protocols
The following are detailed methodologies for the three-step synthesis of this compound.
Step 1: Free Radical Bromination of Cyclopentane to Bromocyclopentane
This procedure utilizes bromine and ultraviolet light to initiate the free-radical substitution of a hydrogen atom with a bromine atom on the cyclopentane ring.[7]
-
Materials:
-
Cyclopentane
-
Bromine (Br₂)
-
Methylene chloride (CH₂Cl₂) (solvent)
-
-
Procedure:
-
In a fume hood, prepare a solution of bromine in methylene chloride.
-
In a separate flask, dissolve cyclopentane in methylene chloride.
-
Place both solutions in a cold water bath.
-
Under irradiation with a suitable lamp (e.g., 200W incandescent lamp), add the cyclopentane solution to the bromine solution.[8]
-
Monitor the reaction progress by observing the decolorization of the bromine solution.
-
The reaction time can be influenced by the intensity of the light and temperature. For reactions that are slow at low temperatures, transferring the mixture to a warm water bath (around 50 °C) can increase the rate.[9]
-
Upon completion, the reaction mixture contains bromocyclopentane. The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by distillation.
-
Step 2: Dehydrohalogenation of Bromocyclopentane to Cyclopentene
This step involves the elimination of hydrogen bromide from bromocyclopentane to form a carbon-carbon double bond, yielding cyclopentene.[7] This is typically achieved using a strong, non-nucleophilic base.[10]
-
Materials:
-
Bromocyclopentane (from Step 1)
-
Potassium tert-butoxide ((CH₃)₃CO⁻K⁺)
-
Anhydrous solvent (e.g., tert-butanol or THF)
-
-
Procedure:
-
Dissolve bromocyclopentane in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add potassium tert-butoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent and remove the solvent by distillation to yield cyclopentene.
-
Step 3: Allylic Bromination of Cyclopentene to this compound
The final step is the selective bromination at the allylic position of cyclopentene using N-bromosuccinimide (NBS).[7] This reaction is initiated by a radical initiator or light.[11][12]
-
Materials:
-
Cyclopentene (from Step 2)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) (solvent)
-
Radical initiator (e.g., benzoyl peroxide or AIBN) or a light source
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator to the solution.
-
Heat the mixture to reflux. The reaction can also be initiated by shining a lamp on the reaction vessel.[12]
-
The reaction is typically rapid. Monitor the progress by TLC or GC to ensure the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Remove the succinimide by filtration.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Wash again with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Caption: Relationship between the name, formula, and molecular weight.
References
- 1. This compound|C5H7Br|Research Chemical [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C5H7Br | CID 11182680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentene, 3-bromo- [chembk.com]
- 5. (3S)-3-bromocyclopentene | C5H7Br | CID 95387289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. brainly.com [brainly.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. (Solved) - Construct a three-step synthesis of this compound... (1 Answer) | Transtutors [transtutors.com]
- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 12. m.youtube.com [m.youtube.com]
Synthesis of 3-Bromocyclopentene via Allylic Bromination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-bromocyclopentene, a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The core of this document focuses on the efficient synthesis of this compound via the allylic bromination of cyclopentene using N-bromosuccinimide (NBS). This guide furnishes detailed experimental protocols, a thorough examination of the reaction mechanism, and a compilation of relevant quantitative data. Furthermore, safety considerations and the utility of this compound in medicinal chemistry are discussed, making this a vital resource for professionals in the field.
Introduction
This compound is a key synthetic building block, offering a versatile platform for the introduction of various functionalities into a five-membered carbocyclic ring. Its utility is underscored by the prevalence of cyclopentane and cyclopentene moieties in a wide array of biologically active molecules and natural products. The allylic position of the bromine atom and the presence of a double bond allow for a diverse range of chemical transformations, including nucleophilic substitutions and addition reactions. This guide focuses on the most common and efficient laboratory-scale synthesis of this compound: the free-radical-mediated allylic bromination of cyclopentene.
Synthesis of this compound
The most widely adopted synthetic route to this compound involves a three-step sequence starting from cyclopentane. This method is reliable and scalable for laboratory purposes.[1][2]
Overall Synthetic Scheme:
References
Spectroscopic Characterization of 3-Bromocyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-bromocyclopentene, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a compilation of predicted data, information from analogous compounds, and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from computational predictions, analysis of structurally related compounds such as bromocyclopentane and cyclopentene, and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-1, H-2 | 5.8 - 6.2 | Multiplet | Olefinic protons. |
| H-3 | 4.8 - 5.2 | Multiplet | Proton attached to the carbon bearing the bromine atom. |
| H-4, H-5 | 2.0 - 2.8 | Multiplet | Allylic and aliphatic protons. |
Predicted data is based on the analysis of similar structures and general NMR principles.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1, C-2 | 130 - 140 | Olefinic carbons. |
| C-3 | 50 - 60 | Carbon attached to the bromine atom. |
| C-4, C-5 | 30 - 40 | Aliphatic carbons. |
Predicted data is based on computational models and comparison with analogous compounds.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| =C-H | 3000 - 3100 | Stretch |
| C-H (sp³) | 2850 - 3000 | Stretch |
| C=C | 1640 - 1680 | Stretch |
| C-Br | 500 - 600 | Stretch |
Predicted data is based on typical IR absorption frequencies for alkenes and halogenated compounds.[1][2]
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion | Notes |
| 146/148 | [C₅H₇Br]⁺ | Molecular ion (M⁺) peak, showing the characteristic M/M+2 isotopic pattern for bromine.[3] |
| 67 | [C₅H₇]⁺ | Loss of Br radical. |
| 66 | [C₅H₆]⁺ | Loss of HBr. |
Predicted fragmentation is based on the principles of mass spectrometry for halogenated compounds. The presence of bromine with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, results in a characteristic isotopic pattern for bromine-containing fragments.[3]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of liquid this compound onto the center of the ATR crystal or one of the salt plates.
-
If using salt plates, carefully place the second plate on top to create a thin liquid film.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum should be collected prior to running the sample.
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the range of 10-100 µg/mL.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
MS Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of bromine-containing fragments.[3]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. Researchers are encouraged to use these protocols as a starting point and optimize them based on the specific instrumentation and experimental conditions available.
References
Stability and Storage of 3-Bromocyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-bromocyclopentene. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from related molecules, particularly other allylic halides, to infer its stability profile and provide best-practice recommendations for its handling, storage, and analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its chloro-analogue, 3-chlorocyclopentene, is presented in Table 1. The properties of the chloro-analogue provide context for the expected characteristics of this compound.
| Property | This compound | 3-Chlorocyclopentene |
| CAS Number | 36291-48-2 | 96-40-2[1] |
| Molecular Formula | C₅H₇Br | C₅H₇Cl[1] |
| Molecular Weight | 147.01 g/mol | 102.56 g/mol [1] |
| Boiling Point | Not available | 120.7 °C at 760 mmHg[1] |
| Density | Not available | 1.05 g/cm³ at 25 °C[1] |
| Flash Point | Not available | 8.7 °C[1] |
| Refractive Index | Not available | 1.483 at 20 °C[1] |
| Vapor Pressure | Not available | 18.1 mmHg at 25°C[1] |
Stability Profile
Inherent Instability: Allylic halides are known for their reactivity due to the resonance stabilization of the resulting allylic carbocation or radical upon dissociation of the halide.[2][3][4] This inherent reactivity suggests that this compound is likely to be an unstable compound. A safety data sheet for the analogous compound, 3-chlorocyclopentene, explicitly states that it is unstable and may decompose explosively at room temperature.[1] Given that the carbon-bromine bond is weaker than the carbon-chlorine bond, it is highly probable that this compound exhibits similar or even greater instability.
Potential Decomposition Pathways: The decomposition of this compound can be expected to proceed through several pathways, including:
-
Elimination: Loss of hydrogen bromide (HBr) to form cyclopentadiene. This is a common decomposition route for bromoalkanes.
-
Substitution: Reaction with nucleophiles, including water (hydrolysis), to form cyclopentenol derivatives. Allylic halides are susceptible to nucleophilic substitution, which can proceed through both SN1 and SN2 mechanisms.[5]
-
Radical Reactions: Homolytic cleavage of the C-Br bond, especially when exposed to light or heat, can generate a resonance-stabilized allylic radical.[6][7] This radical can then participate in various propagation and termination steps, leading to a mixture of products.
-
Polymerization: Under certain conditions, the reactive nature of the molecule could lead to polymerization.
A plausible decomposition pathway for this compound is illustrated in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 6. coconote.app [coconote.app]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Key Reactions of 3-Bromocyclopentene in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclopentene is a versatile cyclic allyl halide that serves as a valuable building block in organic synthesis. Its chemical reactivity is dominated by the interplay between the double bond and the allylic bromine atom, making it a precursor for a variety of functionalized cyclopentene and cyclopentane derivatives. These derivatives are of significant interest, particularly in the field of medicinal chemistry, where the cyclopentenyl scaffold is found in a number of biologically active molecules, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of the core reactions of this compound, including substitution, elimination, and addition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Core Reactions of this compound
The reactivity of this compound is multifaceted, allowing for a range of transformations at both the allylic carbon and the double bond.
Nucleophilic Substitution Reactions
As an allylic halide, this compound is susceptible to nucleophilic substitution reactions through both S(_N)1 and S(_N)2 pathways. The choice of reaction conditions, including the nucleophile and solvent, dictates the predominant mechanism.
1.1. S(_N)2 Reactions
Strong, non-basic nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism, which proceeds with inversion of configuration at the electrophilic carbon.
-
Reaction with Sodium Azide: The azide ion is an excellent nucleophile for S(_N)2 reactions, leading to the formation of 3-azidocyclopentene. This product can be further reduced to cyclopenten-3-amine or used in click chemistry.
-
Reaction with Sodium Cyanide: The cyanide ion acts as a carbon nucleophile to produce 3-cyanocyclopentene. The resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.
1.2. S(_N)1 Reactions
In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo S(_N)1 reactions. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the nucleophile at either the C1 or C3 position.
-
Solvolysis in Ethanol: When heated in ethanol, this compound undergoes solvolysis to yield a mixture of 3-ethoxycyclopentene and 1-ethoxycyclopentene.
Elimination Reactions
Treatment of this compound with a base can lead to elimination of HBr to form cyclopentadiene. The regioselectivity and stereochemistry of the elimination are dependent on the base and reaction conditions, with E2 being the predominant mechanism with strong bases.
-
Reaction with a Non-hindered Base (e.g., Sodium Ethoxide): With a strong, non-hindered base like sodium ethoxide, the E2 reaction is favored, leading to the formation of 1,3-cyclopentadiene.
-
Reaction with a Hindered Base (e.g., Potassium tert-Butoxide): A bulky base like potassium tert-butoxide will also favor the E2 pathway to produce 1,3-cyclopentadiene.[1][2]
Addition Reactions
The double bond in this compound can undergo electrophilic and radical addition reactions.
3.1. Electrophilic Addition of HBr
The addition of HBr to this compound proceeds via an electrophilic addition mechanism. Interestingly, the reaction yields a racemic mixture of trans-1,2-dibromocyclopentane as the major product, with no cis-dibromide observed.[3][4] This stereochemical outcome is rationalized by the formation of a bridged bromonium ion intermediate, which is then attacked by the bromide ion in an anti-fashion.
3.2. Radical Addition of HBr
In the presence of peroxides (e.g., AIBN), the addition of HBr to alkenes follows a radical mechanism, leading to anti-Markovnikov regioselectivity.[5][6] For this compound, this would result in the formation of 1,3-dibromocyclopentane.
3.3. Bromination (Addition of Br(_2))
The addition of bromine (Br(_2)) across the double bond of this compound is expected to proceed via a bromonium ion intermediate, resulting in the anti-addition of two bromine atoms to give 1,2,3-tribromocyclopentane.
Quantitative Data Summary
| Reaction Type | Reagents | Product(s) | Yield (%) | Reference |
| Substitution (S(_N)2) | NaN(_3), DMF | 3-Azidocyclopentene | Not specified | General Reaction |
| Substitution (S(_N)2) | NaCN, DMSO | 3-Cyanocyclopentene | Not specified | General Reaction |
| Substitution (S(_N)1) | Ethanol, Heat | 3-Ethoxycyclopentene, 1-Ethoxycyclopentene | Not specified | General Reaction |
| Elimination (E2) | NaOEt, Ethanol | 1,3-Cyclopentadiene | Not specified | General Reaction |
| Elimination (E2) | KOC(CH(_3))(_3), t-BuOH | 1,3-Cyclopentadiene | Not specified | [1][2] |
| Addition (Electrophilic) | HBr | trans-1,2-Dibromocyclopentane | Not specified | [3][4] |
| Addition (Radical) | HBr, ROOR | 1,3-Dibromocyclopentane | Not specified | [5][6] |
| Addition (Electrophilic) | Br(_2), CCl(_4) | 1,2,3-Tribromocyclopentane | Not specified | General Reaction |
Experimental Protocols
Protocol 1: Synthesis of 3-Azidocyclopentene (S(_N)2 Reaction)
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to afford the crude 3-azidocyclopentene.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1,3-Cyclopentadiene (E2 Elimination)
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol, anhydrous
-
Pentane
-
Ice-cold water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve potassium tert-butoxide (1.2 eq) in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous tert-butanol dropwise to the cooled solution of the base.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water and extract with pentane (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solution at low temperature (due to the volatility of cyclopentadiene) to obtain the product. Note: Cyclopentadiene readily dimerizes at room temperature and should be used immediately or stored at low temperatures.
Protocol 3: Synthesis of trans-1,2-Dibromocyclopentane (Electrophilic Addition)
Materials:
-
This compound
-
Hydrogen bromide (HBr) solution in acetic acid or a suitable solvent
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of hydrogen bromide (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).
-
Filter and concentrate the solution under reduced pressure to yield the crude trans-1,2-dibromocyclopentane.
-
Purify the product by vacuum distillation or column chromatography.
Applications in Drug Development
The cyclopentene and cyclopentane skeletons are integral components of numerous therapeutic agents, particularly in the realm of antiviral nucleoside analogs. This compound serves as a key starting material or intermediate in the synthesis of these complex molecules.
Carbocyclic Nucleosides: In these analogs, the furanose oxygen of a natural nucleoside is replaced by a methylene group. This modification imparts greater metabolic stability. This compound can be converted to key cyclopentenylamine or cyclopentenol intermediates, which are then coupled with various nucleobases to construct carbocyclic nucleosides. Notable examples of antiviral drugs with a carbocyclic core include:
-
Carbovir: An anti-HIV agent.[7]
-
Aristeromycin: A naturally occurring carbocyclic nucleoside with antiviral and cytotoxic properties.[8][9]
The synthesis of these molecules often involves the stereoselective functionalization of the cyclopentene ring, where this compound can be a crucial precursor.
Visualizations
Reaction Pathways of this compound
Caption: Key reaction pathways of this compound.
Experimental Workflow for S(_N)2 Reaction
Caption: Workflow for the S(_N)2 synthesis of 3-azidocyclopentene.
Logical Relationship in Drug Synthesis
Caption: Role of this compound in carbocyclic nucleoside synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.com [brainly.com]
- 3. chegg.com [chegg.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYNTHESIS OF (-)-ARISTEROMYCIN FROM D-GLUCOSE [jstage.jst.go.jp]
- 9. Diastereoselective Diboration of Cyclic Alkenes: Application to the Synthesis of Aristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Three-Step Synthesis of 3-Bromocyclopentene: An Experimental Protocol for Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the three-step synthesis of 3-bromocyclopentene, a valuable intermediate in the synthesis of various carbocyclic nucleoside analogues and other pharmacologically active molecules. The synthesis commences with the reduction of cyclopentanone to cyclopentanol, followed by an acid-catalyzed dehydration to yield cyclopentene. The final step involves the allylic bromination of cyclopentene to afford the target compound, this compound. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a clear and reproducible methodology. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.
Introduction
Carbocyclic nucleosides are a class of compounds that have demonstrated significant potential as antiviral and anticancer agents. A key structural motif in many of these molecules is the cyclopentane or cyclopentene ring. This compound serves as a versatile building block for the introduction of various functionalities at the C3 position, making its efficient synthesis a topic of considerable interest. The following three-step synthesis offers a reliable and scalable route to this important intermediate.
Overall Reaction Scheme
The synthesis of this compound from cyclopentanone is accomplished in three sequential steps:
-
Reduction of Cyclopentanone: Cyclopentanone is reduced to cyclopentanol using sodium borohydride.
-
Dehydration of Cyclopentanol: Cyclopentanol is subjected to acid-catalyzed dehydration to form cyclopentene.
-
Allylic Bromination of Cyclopentene: Cyclopentene is treated with N-bromosuccinimide to introduce a bromine atom at the allylic position, yielding this compound.
Experimental Protocols
Step 1: Synthesis of Cyclopentanol via Reduction of Cyclopentanone
This procedure details the reduction of the ketone, cyclopentanone, to the secondary alcohol, cyclopentanol, using sodium borohydride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Cyclopentanone | Reagent | Sigma-Aldrich |
| Sodium Borohydride | 99% | Acros Organics |
| Ethanol, 95% | ACS Grade | Fisher Scientific |
| Deionized Water | - | In-house |
Equipment:
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Apparatus for vacuum filtration
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve cyclopentanone (4.21 g, 50.0 mmol) in 25 mL of 95% ethanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carefully add 10 mL of deionized water to quench the reaction.
-
Heat the mixture to boiling for 5 minutes.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath to induce crystallization of cyclopentanol.
-
Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.
-
Dry the product under vacuum to obtain cyclopentanol.
Data Summary for Step 1:
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| Cyclopentanone | 84.12 | 4.21 | 50.0 | 1.0 |
| Sodium Borohydride | 37.83 | 0.57 | 15.0 | 0.3 |
| Cyclopentanol (Theoretical Yield) | 86.13 | 4.31 | 50.0 | - |
Step 2: Synthesis of Cyclopentene via Dehydration of Cyclopentanol
This protocol describes the acid-catalyzed elimination of water from cyclopentanol to form the alkene, cyclopentene.[1][2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Cyclopentanol | 99% | From Step 1 |
| Phosphoric Acid, 85% | ACS Grade | J.T. Baker |
| Sodium Bicarbonate, 5% aq. soln. | - | In-house |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |
Equipment:
-
25 mL Round-bottom flask
-
Fractional distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
To a 25 mL round-bottom flask, add cyclopentanol (3.45 g, 40.0 mmol) and 1.5 mL of 85% phosphoric acid.[1][2]
-
Assemble a fractional distillation apparatus and place the flask in a heating mantle.
-
Collect the distillate, which is primarily cyclopentene, in a receiver cooled in an ice bath.
-
Continue the distillation until no more product is collected.
-
Transfer the distillate to a separatory funnel and wash with 10 mL of 5% aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried cyclopentene into a clean, pre-weighed vial to determine the yield.
Data Summary for Step 2:
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| Cyclopentanol | 86.13 | 3.45 | 40.0 | 1.0 |
| Phosphoric Acid (85%) | 98.00 | ~2.55 | ~26.0 | Catalyst |
| Cyclopentene (Theoretical Yield) | 68.12 | 2.72 | 40.0 | - |
Step 3: Synthesis of this compound via Allylic Bromination
This final step involves the selective bromination of cyclopentene at the allylic position using N-bromosuccinimide (NBS) and a radical initiator.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Cyclopentene | 98% | From Step 2 |
| N-Bromosuccinimide (NBS) | 99% | Alfa Aesar |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |
| Carbon Tetrachloride | ACS Grade | VWR |
| Deionized Water | - | In-house |
| Brine (sat. aq. NaCl) | - | In-house |
| Anhydrous Magnesium Sulfate | ACS Grade | BeanTown Chemical |
Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Apparatus for vacuum filtration
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclopentene (2.04 g, 30.0 mmol) in 20 mL of carbon tetrachloride.
-
Add N-bromosuccinimide (5.87 g, 33.0 mmol) and a catalytic amount of AIBN (approx. 50 mg).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a UV lamp if AIBN is not used.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Remove the succinimide by vacuum filtration and wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of deionized water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Data Summary for Step 3:
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| Cyclopentene | 68.12 | 2.04 | 30.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.87 | 33.0 | 1.1 |
| AIBN | 164.21 | ~0.05 | ~0.3 | Catalyst |
| This compound (Theoretical Yield) | 147.01 | 4.41 | 30.0 | - |
Experimental Workflow Diagram
Caption: Workflow diagram for the three-step synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the three-step synthesis of this compound from cyclopentanone. The procedures outlined are robust and have been designed for clarity and reproducibility in a research and development setting. The provided data tables and workflow diagram serve as quick references for the experimental parameters and overall synthetic strategy. This protocol should prove to be a valuable resource for scientists engaged in the synthesis of carbocyclic nucleosides and other related therapeutic agents.
References
Application of 3-Bromocyclopentene in the Synthesis of Medicinal Chemistry Building Blocks
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromocyclopentene is a versatile cyclic allyl halide that serves as a crucial building block in medicinal chemistry. Its strained five-membered ring and reactive allylic bromide functionality make it an ideal precursor for the stereoselective synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues and prostaglandins. Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar moiety of natural nucleosides, exhibit significant therapeutic potential as antiviral and anticancer agents due to their increased metabolic stability. Prostaglandins are potent lipid compounds involved in numerous physiological processes, and their synthetic analogues are used to treat a range of conditions, including glaucoma and ulcers. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of these important medicinal building blocks.
Application 1: Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocycle. This structural modification imparts greater stability against enzymatic degradation by phosphorylases, often leading to improved pharmacokinetic profiles. This compound is a key starting material for the synthesis of the cyclopentenyl core of these analogues. The synthesis of antiviral drugs such as Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B agent) involves the construction of a functionalized cyclopentane ring, a process where derivatives of this compound can be pivotal intermediates.[1]
A common strategy involves the conversion of this compound to a cyclopentenol derivative, which can then be coupled with a nucleobase. The coupling reaction often proceeds via a Mitsunobu reaction or a palladium-catalyzed allylic substitution, allowing for the stereocontrolled introduction of the nucleobase.[1][2]
Experimental Protocol: Synthesis of a Carbocyclic Precursor and Coupling with a Nucleobase
This protocol describes a representative synthesis of a carbocyclic nucleoside analogue precursor from a cyclopentenol derivative, which can be prepared from this compound, followed by coupling with a purine base.
Part A: Synthesis of (±)-cis-4-Acetamidocyclopent-2-enol (A Key Intermediate)
This intermediate can be synthesized from this compound through a series of steps including epoxidation, ring-opening with an amine, and protection.
Part B: Mitsunobu Coupling of the Cyclopentenol with a Purine Derivative
Materials:
-
(±)-cis-4-Acetamidocyclopent-2-enol
-
6-Chloropurine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of (±)-cis-4-Acetamidocyclopent-2-enol (1 equivalent) and 6-chloropurine (1.2 equivalents) in anhydrous THF (10 mL per mmol of alcohol), add triphenylphosphine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired coupled product.
Quantitative Data: Antiviral Activity of Carbocyclic Nucleosides
The following table summarizes the in vitro antiviral activity of representative carbocyclic nucleosides. The EC₅₀ (50% effective concentration) represents the concentration of the compound that inhibits viral replication by 50%, while the CC₅₀ (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ and is a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Abacavir | HIV-1 | MT-4 | 4.2 | >100 | >23.8 | Daluge, S. M. et al. Antimicrob. Agents Chemother.1997 , 41 (5), 1082–1093. |
| Entecavir | HBV | HepG2 | 0.004 | >10 | >2500 | Innaimo, S. F. et al. Antimicrob. Agents Chemother.1997 , 41 (7), 1444–1448. |
| 1,2,3-Triazole analogue | Vaccinia virus | Vero | 0.4 | >100 | >250 | Cho, J. H. et al. J. Med. Chem.2006 , 49 (3), 1140-1148.[3] |
| 1,2,4-Triazole analogue | SARS-CoV | Vero E6 | 21 | >100 | >4.7 | Cho, J. H. et al. J. Med. Chem.2006 , 49 (3), 1140-1148.[3] |
| Pyrazole amide analogue | HIV-1 | MT-4 | 24 | >100 | >4.2 | Synthesis and anti-HIV and anti-HCV activity of carbocyclic nucleoside analogues with five-membered heterocyclic nucleobases. Bioorg. Med. Chem. Lett.2010 , 20 (10), 3159-3162.[4] |
Application 2: Synthesis of Prostaglandins
Prostaglandins are a group of physiologically active lipid compounds that are involved in a wide array of biological functions, including inflammation, blood flow, and the formation of blood clots. Synthetic prostaglandins are important therapeutic agents. The core structure of prostaglandins features a cyclopentane ring, making this compound and its derivatives valuable starting materials for their total synthesis. A classic approach, pioneered by E.J. Corey, involves the construction of a bicyclic lactone intermediate, which is then elaborated to the final prostaglandin structure.[5]
Experimental Workflow: General Strategy for Prostaglandin Synthesis
The synthesis of prostaglandins is a multi-step process. A generalized workflow starting from a cyclopentene derivative is outlined below.
Caption: Generalized workflow for the synthesis of prostaglandins.
Signaling Pathways
HIV Replication Cycle and the Mechanism of Action of Abacavir
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI).[6] After administration, it is converted intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain during reverse transcription.[6][7] Once incorporated, CBV-TP acts as a chain terminator because it lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This premature termination of the DNA chain effectively halts viral replication.[6]
Caption: HIV replication cycle and the inhibitory action of Abacavir.
Prostaglandin E₂ (PGE₂) Signaling Pathway
Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface. Prostaglandin E₂ (PGE₂), for example, can bind to four different receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to a distinct intracellular signaling cascade. This leads to a variety of cellular responses, including changes in intracellular calcium levels, cyclic AMP (cAMP) production, and activation of protein kinase C (PKC).
References
- 1. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
Application Notes and Protocols: Derivatization of 3-Bromocyclopentene for the Introduction of Functional Groups
Introduction
3-Bromocyclopentene is a versatile cyclic allyl bromide that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive allylic bromide and a double bond, allows for a variety of chemical transformations. This makes it an important precursor for the synthesis of a wide range of cyclopentane and cyclopentene derivatives, which are common motifs in natural products and pharmaceutical compounds. The ability to introduce diverse functional groups onto the cyclopentene scaffold is crucial for developing new chemical entities in drug discovery and materials science.
These application notes provide detailed protocols for the derivatization of this compound through several key reaction types: nucleophilic substitution (SN2 and SN2'), and palladium-catalyzed cross-coupling reactions (Suzuki and Heck). The protocols are intended for researchers, scientists, and professionals in drug development.
Key Derivatization Strategies
The reactivity of this compound is dominated by its allylic halide nature, making it susceptible to nucleophilic attack and a suitable substrate for organometallic cross-coupling reactions.
-
Nucleophilic Substitution: A common method for introducing heteroatom functional groups. Depending on the nucleophile and reaction conditions, the reaction can proceed through an SN2 or SN2' mechanism, leading to the formation of 3- or 4-substituted cyclopentene derivatives, respectively.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Heck couplings allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkyl groups.
Quantitative Data Summary
The following tables summarize typical yields for various derivatization reactions of this compound.
Table 1: Nucleophilic Substitution Reactions
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | N-(cyclopent-2-en-1-yl)aniline | 85 |
| 2 | Sodium Hydroxide | Cyclopent-2-en-1-ol | 78 |
| 3 | Sodium Azide | 3-azidocyclopentene | 92 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-phenylcyclopentene | 88 |
| 2 | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 3-styrylcyclopentene | 75 |
Experimental Protocols
Protocol 1: Synthesis of N-(cyclopent-2-en-1-yl)aniline (Nucleophilic Substitution)
This protocol describes the synthesis of an N-substituted cyclopentene derivative via an SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 1.47 g), aniline (12 mmol, 1.12 g), and potassium carbonate (15 mmol, 2.07 g).
-
Add 50 mL of acetonitrile to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(cyclopent-2-en-1-yl)aniline.
Protocol 2: Synthesis of 3-phenylcyclopentene (Suzuki Coupling)
This protocol details the formation of a C-C bond via a palladium-catalyzed Suzuki cross-coupling reaction.[1]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
2 M Sodium carbonate solution
-
Toluene (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 1.47 g), phenylboronic acid (12 mmol, 1.46 g), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 0.347 g).
-
Add 40 mL of toluene to the flask.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add 20 mL of 2 M aqueous sodium carbonate solution.
-
Equip the flask with a reflux condenser and a nitrogen inlet.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with 2 x 20 mL of diethyl ether.
-
Combine the organic layers, wash with 1 x 30 mL of brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 3-phenylcyclopentene.[2]
Protocol 3: Synthesis of 3-styrylcyclopentene (Heck Reaction)
This protocol describes the palladium-catalyzed coupling of this compound with an alkene.[3][4]
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
To a 100 mL Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (0.2 mmol, 0.045 g) and triphenylphosphine (0.4 mmol, 0.105 g).
-
Add 30 mL of DMF and stir until the catalyst dissolves.
-
Add this compound (10 mmol, 1.47 g), styrene (15 mmol, 1.56 g), and triethylamine (20 mmol, 2.02 g).
-
Heat the reaction mixture to 100°C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with 3 x 30 mL of diethyl ether.
-
Combine the organic layers, wash with 2 x 40 mL of water and 1 x 40 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 3-styrylcyclopentene.
Visualized Workflows and Pathways
Caption: Workflow for Nucleophilic Substitution.
Caption: Workflow for Suzuki Cross-Coupling.
Caption: Simplified Heck Reaction Catalytic Cycle.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclopentene is a versatile cyclic allyl halide that serves as a valuable building block in organic synthesis. Its utility stems from the reactive allylic bromide, which readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. This reactivity profile makes this compound a key intermediate in the synthesis of complex molecules, including carbocyclic nucleoside analogues with potential antiviral and anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound, targeting researchers and professionals in drug development and chemical synthesis.
The substitution reactions of this compound can proceed through various mechanisms, including SN1, SN2, SN1', and SN2', depending on the nucleophile, solvent, and reaction conditions. The potential for allylic rearrangement necessitates careful consideration of these parameters to achieve the desired regioselectivity and stereoselectivity.
Key Applications in Drug Development
The cyclopentenyl moiety is a common scaffold in a variety of biologically active compounds. Nucleophilic substitution on this compound provides a direct route to precursors for these important molecules. A significant application lies in the synthesis of carbocyclic nucleoside analogues, where the cyclopentene ring mimics the furanose sugar of natural nucleosides. These analogues often exhibit enhanced metabolic stability and can act as potent antiviral or anticancer agents.[1][2][3]
Summary of Key Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and typical yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent(s) | Solvent(s) | Temperature | Time | Product | Typical Yield (%) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | Room Temp. | 12-24 h | 3-Azidocyclopentene | ~85-95 |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Ethanol | Reflux | 4-8 h | Cyclopent-2-ene-1-carbonitrile | ~70-80 |
| Malonate (CH(CO₂Et)₂) | Diethyl malonate, Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 6-12 h | Diethyl 2-(cyclopent-2-en-1-yl)malonate | ~65-75 |
| Amine (Piperidine) | Piperidine | Acetonitrile | Room Temp. | 24 h | 1-(Cyclopent-2-en-1-yl)piperidine | ~80-90 |
| Organocuprate (Ph₂CuLi) | Diphenylcopperlithium | Diethyl ether/THF | -78 °C to Room Temp. | 2-4 h | 3-Phenylcyclopentene | ~70-85 |
Experimental Protocols
Protocol 1: Synthesis of 3-Azidocyclopentene
This protocol details the synthesis of 3-azidocyclopentene, a versatile intermediate for the introduction of nitrogen-containing functionalities, particularly in the construction of triazoles via "click" chemistry.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of this compound).
-
To this solution, add sodium azide (1.5 eq) portion-wise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 3-azidocyclopentene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.
Protocol 2: Synthesis of Cyclopent-2-ene-1-carbonitrile
This protocol describes the formation of a new carbon-carbon bond through the reaction of this compound with a cyanide nucleophile.
Materials:
-
This compound
-
Potassium Cyanide (KCN)
-
Ethanol
-
Water
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add a solution of potassium cyanide (1.2 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Add this compound (1.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting cyclopent-2-ene-1-carbonitrile by vacuum distillation.
Safety Note: Potassium cyanide is extremely toxic. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidification of cyanide waste will produce highly toxic hydrogen cyanide gas.
Protocol 3: Synthesis of Diethyl 2-(cyclopent-2-en-1-yl)malonate
This protocol outlines the alkylation of diethyl malonate with this compound, a classic method for forming carbon-carbon bonds.[4]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether (Et₂O)
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 eq) in absolute ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction to room temperature and remove the ethanol by rotary evaporation.
-
Dissolve the residue in water and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with dilute hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to obtain diethyl 2-(cyclopent-2-en-1-yl)malonate.
Reaction Mechanisms and Stereochemistry
Nucleophilic substitution on this compound can proceed via direct (SN2) or allylic rearranged (SN2') pathways. The regioselectivity is influenced by the nature of the nucleophile, with "hard" nucleophiles favoring direct substitution and "soft" nucleophiles often leading to a mixture of products or favoring the rearranged product.
The SN2 reaction proceeds with inversion of stereochemistry at the chiral center. This is a critical consideration in the synthesis of enantiomerically pure compounds.
Caption: SN2 reaction mechanism.
For SN1 reactions, which may occur with less nucleophilic species or under solvolytic conditions, the formation of a planar allylic carbocation intermediate leads to a mixture of regioisomers and stereoisomers.
Experimental Workflow
The general workflow for performing and analyzing nucleophilic substitution reactions of this compound is outlined below.
Caption: General experimental workflow.
References
Application Notes and Protocols: 3-Bromocyclopentene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] The reaction involves a concerted mechanism between a conjugated diene and a dienophile, offering high regio- and stereoselectivity.[1][2] This makes it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.
General Principles: Reactivity of 3-Bromocyclopentene
This compound is a substituted cyclic alkene. In the context of a Diels-Alder reaction, it could potentially act as a dienophile. The presence of the bromine atom, an electron-withdrawing group, can influence the reactivity of the double bond.[3] Electron-withdrawing groups on the dienophile generally increase the rate of reaction with electron-rich dienes.[3][4]
The stereochemistry of the Diels-Alder reaction is a key consideration. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[2] For cyclic dienophiles, the formation of endo and exo products is possible, with the endo product often being the kinetically favored isomer due to secondary orbital interactions.[5]
Hypothetical Applications and Protocols
Given the electronic properties of this compound, it is most likely to function as a dienophile in reactions with electron-rich dienes. The resulting bicyclo[2.2.1]heptene (norbornene) derivatives are valuable scaffolds in medicinal chemistry and materials science.
Hypothetical Reaction Scheme: this compound as a Dienophile
A plausible Diels-Alder reaction would involve the cycloaddition of this compound with an electron-rich diene, such as a substituted furan or a cyclopentadiene.
Caption: Hypothetical Diels-Alder reaction of this compound.
General Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization for specific substrates and scales.
Materials:
-
This compound
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
If using a Lewis acid catalyst, cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid (0.1-1.0 equivalent) portion-wise.
-
Slowly add the diene (1.0-1.2 equivalents) to the stirred solution.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days.
-
Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution for Lewis acid-catalyzed reactions).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired bicyclo[2.2.1]heptene adduct.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. When this compound is treated with HBr, the observed | StudySoup [studysoup.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Laboratory Synthesis of 3-Bromocyclopentene
Abstract
This application note provides a detailed and scalable protocol for the synthesis of 3-bromocyclopentene, a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents and novel materials. The described method utilizes the allylic bromination of commercially available cyclopentene with N-bromosuccinimide (NBS) in the presence of a radical initiator. This procedure is well-suited for laboratory-scale production, offering a straightforward and efficient route to the target compound. This document includes a comprehensive experimental protocol, tabulated data for key reagents, and a visual workflow to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
This compound is a key building block in organic chemistry, enabling the introduction of the cyclopentenyl moiety into more complex molecular architectures. Its utility stems from the presence of two reactive sites: the carbon-bromine bond, which can readily undergo nucleophilic substitution, and the carbon-carbon double bond, which is amenable to a variety of addition reactions. For a laboratory setting, a scalable, reliable, and cost-effective synthesis is paramount. The most direct and widely recognized method for preparing this compound is the allylic bromination of cyclopentene.[1][2] This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source, which allows for a controlled, low concentration of bromine radicals, favoring substitution at the allylic position over addition to the double bond.[1]
Data Presentation
A summary of the key reagents and their properties for the synthesis of this compound is presented in Table 1.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| Cyclopentene | 68.12 | 0.744 | 100 | 7.44 mL (6.81 g) |
| N-Bromosuccinimide (NBS) | 177.98 | - | 100 | 17.80 g |
| Benzoyl Peroxide | 242.23 | - | ~1 | ~0.24 g |
| Carbon Tetrachloride (CCl₄) | 153.82 | 1.594 | - | 150 mL |
Table 1: Key Reagents for the Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for allylic bromination using NBS.[3]
1. Reaction Setup:
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
The entire apparatus is dried in an oven and assembled while hot, then allowed to cool under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.
2. Reagent Preparation:
-
In the reaction flask, a solution of cyclopentene (6.81 g, 100 mmol) in 100 mL of carbon tetrachloride is prepared.
-
A catalytic amount of benzoyl peroxide (~1 mol%, 0.24 g) is added to the cyclopentene solution.
-
N-bromosuccinimide (17.80 g, 100 mmol) is dissolved or suspended in 50 mL of carbon tetrachloride in the dropping funnel.
3. Reaction Execution:
-
The cyclopentene solution is heated to a gentle reflux using a heating mantle.
-
The NBS solution is added dropwise from the dropping funnel to the refluxing cyclopentene solution over a period of 1 hour. The rate of addition should be controlled to maintain a steady reflux.
-
The reaction progress can be monitored by observing the disappearance of the dense NBS and the appearance of the less dense succinimide byproduct, which will float on the surface of the solvent.[3]
-
After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete conversion.
4. Workup:
-
The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is transferred to a separatory funnel and washed sequentially with:
-
1 x 50 mL of deionized water
-
1 x 50 mL of a dilute aqueous solution of sodium thiosulfate (to quench any remaining bromine)
-
1 x 50 mL of brine
-
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
5. Purification:
-
The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation.
-
The crude this compound is purified by vacuum distillation to yield the final product.
Workflow and Signaling Pathway Visualization
The overall experimental workflow for the scalable synthesis of this compound is depicted in the following diagram:
References
Troubleshooting & Optimization
How to prevent allylic rearrangement in 3-Bromocyclopentene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromocyclopentene. Our focus is on preventing allylic rearrangement and other common side reactions to ensure a high yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: Is allylic rearrangement a significant concern when synthesizing this compound from cyclopentene?
A1: For the specific synthesis of this compound from cyclopentene, allylic rearrangement does not result in a different constitutional isomer. The reaction proceeds through a symmetrical cyclopentenyl radical intermediate. Due to this symmetry, the bromine radical can add to either end of the radical system, leading to the same product, this compound.[1] Therefore, while the chemical process of rearrangement occurs, it is not a practical issue in terms of producing isomeric byproducts in this particular reaction. The primary challenge is to prevent other side reactions.
Q2: What is the most effective method for synthesizing this compound while minimizing side reactions?
A2: The most effective and widely used method is the allylic bromination of cyclopentene using N-bromosuccinimide (NBS) as the brominating agent.[2][3] This reaction, known as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by UV light or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[4]
Q3: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
A3: NBS is preferred because it allows for a slow, controlled generation of a low concentration of molecular bromine (Br₂) in the reaction mixture.[5] A high concentration of Br₂ would favor the electrophilic addition across the double bond of cyclopentene, leading to the formation of 1,2-dibromocyclopentane as a major byproduct. By maintaining a low Br₂ concentration, the free radical substitution at the allylic position is the favored reaction pathway.[5]
Q4: What are the common byproducts in this synthesis, and how can they be identified?
A4: The most common byproduct is 1,2-dibromocyclopentane, resulting from the electrophilic addition of bromine to the double bond. Succinimide is also formed as a byproduct from the NBS reagent. These compounds can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Q5: My NBS reagent is yellow. Can I still use it?
A5: A yellow or orange color in NBS indicates the presence of molecular bromine (Br₂) as an impurity.[7] Using impure NBS can lead to unpredictable results and an increase in the formation of the 1,2-dibromocyclopentane byproduct.[4] It is highly recommended to purify the NBS by recrystallization from water before use to obtain a white, crystalline solid.[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Impure N-Bromosuccinimide (NBS) | Recrystallize the NBS from hot water to remove colored impurities (Br₂). The purified NBS should be a white crystalline solid.[4] |
| Wet Solvent or Glassware | Ensure all glassware is thoroughly dried before use. Use an anhydrous grade of carbon tetrachloride (or an alternative non-polar solvent). |
| Inefficient Radical Initiation | If using UV light, ensure the lamp is close to the reaction vessel and functioning correctly. If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fresh and added in the correct molar ratio (typically 1-5 mol%). |
| Reaction Time Too Short | Monitor the reaction progress using TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide, which floats on top of the CCl₄. |
| Product Loss During Workup | Ensure complete transfer of the product at each stage. When filtering off the succinimide, wash the solid with a small amount of cold CCl₄ to recover any adsorbed product. Be cautious during distillation to avoid loss of the volatile product.[10] |
Issue 2: Significant Formation of 1,2-Dibromocyclopentane
| Potential Cause | Recommended Solution |
| High Concentration of Br₂ | Use recrystallized, pure NBS to ensure a low and steady concentration of Br₂. Avoid adding Br₂ directly to the reaction.[5] |
| Reaction Temperature Too High | While the reaction is typically run at the reflux temperature of CCl₄ (~77 °C), excessively high temperatures can favor addition reactions. Maintain a gentle reflux. |
| Polar Solvent | Use a non-polar solvent like carbon tetrachloride or cyclohexane. Polar solvents can promote the ionic mechanism that leads to dibromination. |
Experimental Protocols
Protocol 1: Purification of N-Bromosuccinimide (NBS) by Recrystallization
-
Dissolution: In a fume hood, add 10 g of impure (yellow) NBS to 100 mL of deionized water preheated to 90-95 °C in an Erlenmeyer flask.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Collection: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals under vacuum. The purified NBS should be a white, crystalline solid.
Protocol 2: Synthesis of this compound
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Carbon tetrachloride is a hazardous substance.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentene (e.g., 0.1 mol), recrystallized NBS (0.1 mol), and carbon tetrachloride (100 mL). If using a chemical initiator, add it at this stage (e.g., AIBN, 1-2 mol%).
-
Initiation: Position a UV lamp (e.g., a 250-watt sunlamp) approximately 10-15 cm from the flask.
-
Reaction: Heat the mixture to a gentle reflux while stirring. The reaction is initiated by the light and heat. The reaction can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide, which will float. The reaction is typically complete within 1-2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the succinimide byproduct by vacuum filtration, washing the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining traces of HBr.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Reaction mechanism for the allylic bromination of cyclopentene.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. What product results from reaction of cyclopentene with NBS /CCl4 / uv li.. [askfilo.com]
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Allylic Bromination of Cyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the allylic bromination of cyclopentene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the allylic bromination of cyclopentene using N-bromosuccinimide (NBS)?
The primary and desired product of the allylic bromination of cyclopentene with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light is 3-bromocyclopentene .[1][2][3] This reaction proceeds via a free radical chain mechanism where a bromine radical selectively abstracts a hydrogen atom from the allylic position of cyclopentene.[4][5]
Q2: What are the most common side reactions and byproducts in the allylic bromination of cyclopentene?
The two most prevalent side reactions are:
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Electrophilic Addition of Bromine: This reaction leads to the formation of trans-1,2-dibromocyclopentane.[6] It occurs when the concentration of molecular bromine (Br₂) in the reaction mixture is too high.[5][7]
-
Over-bromination: This results in the formation of di- and poly-brominated products, with cis- and trans-3,5-dibromocyclopentene being a notable byproduct, especially when an excess of NBS is used.
Q3: How can I minimize the formation of trans-1,2-dibromocyclopentane?
The key to preventing the electrophilic addition of bromine is to maintain a very low concentration of Br₂ throughout the reaction. This is the primary role of N-bromosuccinimide (NBS).[5][7][8] NBS reacts with the HBr generated during the radical substitution to produce a low, steady concentration of Br₂, favoring the radical pathway over the ionic addition pathway.[4][7] To further suppress this side reaction, ensure that your starting materials and solvent are dry, as protic species can promote ionic pathways.
Q4: I am observing a significant amount of 3,5-dibromocyclopentene in my product mixture. What is the likely cause?
The formation of 3,5-dibromocyclopentene is typically a result of using a molar excess of NBS relative to cyclopentene. The initially formed this compound can undergo a second allylic bromination. To favor the formation of the mono-brominated product, it is crucial to use a stoichiometry of approximately 1:1 or a slight excess of cyclopentene.
Q5: Is vinylic bromination (bromination at the double bond) a significant side reaction?
Vinylic bromination, which would yield 1-bromocyclopentene, is generally not a significant side reaction under the conditions used for allylic bromination. The bond dissociation energy of a vinylic C-H bond is significantly higher than that of an allylic C-H bond, making the abstraction of an allylic hydrogen by the bromine radical a much more favorable process.[5]
Q6: Can the succinimide byproduct react with my product or starting material?
Under typical allylic bromination conditions, the succinimide byproduct is largely insoluble in non-polar solvents like carbon tetrachloride and precipitates out of the reaction mixture. While it is a potential nucleophile, its reactivity is generally low under these conditions, and reactions involving succinimide are not commonly reported as a significant issue in the allylic bromination of cyclopentene. The primary challenge with succinimide is its removal during the workup.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | - Incomplete reaction. - Formation of multiple byproducts. - Ineffective initiation. - Loss of product during workup. | - Monitor the reaction: Use TLC or GC to track the consumption of the starting material. - Control stoichiometry: Use a 1:1 molar ratio of cyclopentene to NBS. - Ensure proper initiation: If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fresh. For photochemical initiation, check the lamp's output.[11] - Optimize workup: Succinimide can sometimes complicate purification. Ensure its complete removal by filtration and aqueous washes.[9] |
| High Percentage of 1,2-Dibromocyclopentane | - High concentration of Br₂. - Presence of moisture or protic impurities. | - Use high-purity NBS: Old or impure NBS may contain excess Br₂.[12] - Use a non-polar, anhydrous solvent: Carbon tetrachloride or cyclohexane are common choices.[12] - Avoid adding Br₂ directly: Rely on the in-situ generation from NBS and HBr. |
| Reaction is Sluggish or Does Not Initiate | - Inactive radical initiator. - Insufficient light source for photochemical initiation. - Low reaction temperature. | - Use fresh initiator: Radical initiators have a limited shelf life. - Increase light intensity or use a more appropriate wavelength lamp. - Gently heat the reaction: Most allylic brominations are carried out at the reflux temperature of the solvent (e.g., CCl₄, ~77°C). |
| Difficulty Removing Succinimide Byproduct | - Succinimide is partially soluble in some organic solvents. - Fine particles of succinimide passing through the filter. | - Cool the reaction mixture: Lowering the temperature will decrease the solubility of succinimide before filtration. - Use a filter aid: A pad of Celite® can help in filtering out fine particles. - Aqueous wash: Wash the organic phase with water or a dilute base (like sodium bicarbonate solution) to remove any remaining succinimide.[9] Be cautious if your product is base-sensitive. |
| Formation of an Emulsion During Aqueous Workup | - Vigorous shaking of the separatory funnel, especially with chlorinated solvents. | - Gently invert the separatory funnel instead of vigorous shaking. - Add brine (saturated NaCl solution) to help break the emulsion. [9] |
Data Presentation
While precise quantitative data for the allylic bromination of cyclopentene can vary based on specific reaction conditions (temperature, initiator concentration, reaction time), the following table summarizes the expected product distribution under controlled conditions designed to favor mono-allylic bromination.
| Product | Structure | Typical Yield (%) | Conditions Favoring Formation |
| This compound | 60-80% | 1:1 molar ratio of cyclopentene to NBS, radical initiator or UV light, non-polar solvent. | |
| trans-1,2-Dibromocyclopentane | <10% | High local concentration of Br₂, presence of protic impurities. | |
| 3,5-Dibromocyclopentene | 5-20% | Molar excess of NBS. |
Experimental Protocols
1. Synthesis of this compound (Primary Product)
-
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene (1.0 equivalent) in anhydrous CCl₄.
-
Add NBS (1.0 equivalent) and a catalytic amount of AIBN (or benzoyl peroxide).
-
Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated using a UV lamp.
-
Monitor the reaction by observing the consumption of the dense NBS, which is replaced by the less dense succinimide that floats.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and then in an ice bath to precipitate the succinimide.
-
Remove the succinimide by vacuum filtration.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
2. Synthesis of 3,5-Dibromocyclopentene (Over-bromination Product)
-
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve cyclopentene (1.0 equivalent) in CCl₄.
-
Add a catalytic amount of benzoyl peroxide.
-
Add NBS (2.0 equivalents) portion-wise from the dropping funnel while maintaining a gentle reflux. The reaction is exothermic and may require external cooling.
-
After the addition is complete, continue to reflux until the reaction is complete.
-
Cool the mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water, a dilute sodium thiosulfate solution to remove any excess bromine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain a mixture of cis- and trans-3,5-dibromocyclopentene.
-
Visualizations
Caption: Reaction pathways in the allylic bromination of cyclopentene.
Caption: A troubleshooting workflow for common issues in the allylic bromination of cyclopentene.
References
- 1. askfilo.com [askfilo.com]
- 2. homework.study.com [homework.study.com]
- 3. brainly.com [brainly.com]
- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Purification of Crude 3-Bromocyclopentene by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-bromocyclopentene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of purifying this compound with column chromatography?
A1: Column chromatography is a purification technique that separates components of a mixture based on their differential adsorption to a stationary phase.[1] For this compound, a crude sample is loaded onto a vertical column packed with a solid adsorbent (the stationary phase), typically silica gel.[2][3] A solvent or solvent mixture (the mobile phase) is then passed through the column.[3][4] Components in the mixture travel down the column at different rates depending on their polarity; less polar compounds, like this compound, interact less with the polar stationary phase and are eluted faster.[5] This allows for the isolation of the desired compound from more polar impurities.
Q2: What are the common impurities found in crude this compound?
A2: Crude this compound, often synthesized via allylic bromination of cyclopentene, may contain impurities such as unreacted starting materials, over-brominated byproducts (e.g., dibromocyclopentanes), and rearranged isomers.[5]
Q3: Which stationary phase is recommended for the purification of this compound?
A3: Silica gel is the most common stationary phase for column chromatography.[3][6] However, it is slightly acidic, which can potentially cause decomposition or rearrangement of acid-sensitive compounds like allylic bromides.[5][7] If product degradation is observed, using neutral alumina or deactivating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine is recommended.[7][8]
Q4: How do I select an appropriate mobile phase (eluent) for my separation?
A4: The ideal mobile phase is determined by performing preliminary analysis using Thin-Layer Chromatography (TLC) with the same stationary phase.[1] The goal is to find a solvent system where the this compound has a retention factor (Rf) value between 0.25 and 0.35.[1] This range typically provides the best separation on a column.[1] For a relatively non-polar compound like this compound (an alkyl halide), a good starting point is a mixture of a non-polar solvent like hexane or pentane with a small percentage of a slightly more polar solvent, such as ethyl acetate or diethyl ether.[5] The polarity of the eluent is then adjusted by changing the ratio of the solvents to achieve the desired Rf value.[6]
Q5: What is the recommended ratio of stationary phase to crude sample?
A5: The weight of the stationary phase (adsorbent) is typically 30 to 100 times the weight of the crude sample.[6] For relatively straightforward separations, a ratio of 30:1 may be sufficient, while more challenging separations may require a ratio closer to 100:1 to achieve high purity.[6]
Q6: Is this compound susceptible to degradation during silica gel chromatography?
A6: Yes, as an allylic bromide, this compound can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or rearrangement.[5][7] If you observe streaking on TLC, low recovery, or the appearance of new, unexpected spots, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina.[7][8]
Quantitative Data Summary
The following table summarizes key parameters and recommended starting points for the column chromatography purification of this compound. These values should be optimized for each specific crude mixture using TLC analysis.
| Parameter | Recommended Value / Range | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (70-230 mesh for gravity; 230-400 mesh for flash) | Standard choice for most separations.[3] Consider deactivation with 1-3% triethylamine if the compound shows instability.[7][8] |
| Alternative Stationary Phase | Neutral Alumina | Use if this compound decomposes on silica gel.[5] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture | A common system for separating non-polar to moderately polar compounds. The ratio must be optimized via TLC. |
| Target Rf Value (on TLC) | 0.25 - 0.35 | This range generally provides the best resolution and efficient elution during column chromatography.[1] |
| Adsorbent to Sample Ratio | 30:1 to 100:1 (by weight) | Use a higher ratio for mixtures with closely eluting impurities to improve separation.[6] |
| Sample Loading | Dry loading is preferred | Minimizes band broadening, especially if the crude sample has poor solubility in the initial, non-polar eluent.[6][9] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound.
Materials and Reagents:
-
Crude this compound
-
Silica gel (appropriate mesh size for gravity or flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Sand (washed)
-
Cotton or glass wool
-
Chromatography column with stopcock
-
TLC plates (silica gel coated)
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Developing chamber
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UV lamp for visualization
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Collection tubes or flasks
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Rotary evaporator
Step 1: TLC Analysis for Solvent System Optimization
-
Prepare several eluent mixtures with varying ratios of hexane to ethyl acetate (e.g., 99:1, 95:5, 90:10).
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Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
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Spot the crude mixture onto TLC plates.[1]
-
Develop each plate in a different eluent mixture in a saturated developing chamber.[1]
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Visualize the plates under a UV lamp and identify the solvent system that provides an Rf value of 0.25-0.35 for the this compound spot and good separation from impurities.[1]
Step 2: Column Preparation (Slurry Packing)
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
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Add a thin layer of sand (approx. 0.5 cm) over the plug.[6]
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In a separate beaker, create a slurry of the required amount of silica gel in the initial, least polar eluent determined from TLC analysis.[6]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[6]
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Once the silica has settled, add another thin layer of sand (approx. 0.5 cm) on top to protect the silica bed.[6]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[2]
-
Optional (for deactivation): If needed, flush the packed column with 1-2 column volumes of the chosen eluent containing 1-3% triethylamine, followed by 1-2 column volumes of the eluent without triethylamine.[7][10]
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.[6]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6][9]
-
Carefully add this powder to the top of the prepared column.
-
Gently add a final thin layer of sand on top of the sample-silica mixture.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.[2]
-
Open the stopcock to begin elution, collecting the eluent in fractions (e.g., in test tubes or small flasks).[2][11]
-
Maintain a constant level of solvent above the stationary phase throughout the process.
-
If a gradient elution is required (as determined by complex impurity profiles on TLC), gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[6]
Step 5: Analysis of Fractions
-
Monitor the composition of the collected fractions by TLC.[11]
-
Spot each fraction (or every few fractions) on a TLC plate alongside a spot of the original crude mixture.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | Eluent polarity is too low: The mobile phase is not strong enough to move the compound. | Gradually increase the polarity of the eluent by adding a higher percentage of ethyl acetate.[5] |
| Compound decomposed on the column: The product may be unstable on the stationary phase. | Test for compound stability on a TLC plate.[5] If decomposition occurs, use a deactivated silica gel or switch to a neutral alumina stationary phase.[7] | |
| Product elutes too quickly (Rf is too high) | Eluent polarity is too high: The compound has a very low affinity for the stationary phase and moves with the solvent front, co-eluting with non-polar impurities. | Decrease the polarity of the mobile phase (increase the percentage of hexane). Re-optimize the solvent system using TLC to achieve an Rf between 0.25-0.35.[1] |
| Poor separation of product from impurities (overlapping bands) | Improperly packed column: Channels or cracks in the silica bed lead to an uneven flow of the mobile phase. | Ensure the column is packed carefully as a uniform slurry to avoid air bubbles and channels.[5] |
| Column overloading: Too much crude sample was loaded relative to the amount of stationary phase. | Use a higher adsorbent-to-sample ratio (e.g., increase from 30:1 to 100:1).[6] | |
| Inappropriate solvent system: The chosen eluent does not have sufficient selectivity for the compounds being separated. | Re-evaluate the mobile phase using TLC. Try different solvent combinations (e.g., hexane/dichloromethane or hexane/ether) to improve separation.[5] | |
| Streaking or tailing of bands | Compound is degrading on the column: The acidic nature of silica gel is causing decomposition. | Deactivate the silica gel with triethylamine or use neutral alumina as the stationary phase.[7][8] |
| Sample is too concentrated or insoluble: The sample is not moving smoothly through the column. | Ensure the sample is fully dissolved before loading. Use the dry loading technique to avoid issues with sample solubility in the eluent.[6][9] | |
| Low recovery of purified product | Product is unstable on the column: As above, the compound may be decomposing. | Follow the recommendations for compound degradation.[7] |
| Fractions were mixed incorrectly: Some product may have been discarded with impure fractions. | Analyze fractions carefully by TLC before combining them. Collect smaller fractions around the expected elution point of the product.[11] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound purification.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. silicycle.com [silicycle.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of N-Bromosuccinimide Reaction Mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of compounds synthesized using NBS.
Issue 1: Succinimide remains in the organic layer after aqueous washing.
-
Possible Cause: Insufficient volume or number of aqueous washes, or the pH of the aqueous layer is not optimal for extracting the acidic succinimide.
-
Troubleshooting Steps:
-
Increase Wash Volume and Frequency: Use a volume of aqueous solution equal to the organic layer for each wash and perform at least two to three washes.[1]
-
Use a Basic Wash: Employ a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for one of the washes.[1][2] This deprotonates the succinimide, increasing its solubility in the aqueous phase.[3] Ensure your product is stable under mildly basic conditions.[1]
-
Final Brine Wash: A final wash with saturated aqueous sodium chloride (brine) can help to remove residual water and break emulsions.[1]
-
Issue 2: An emulsion forms during aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (DCM).[1]
-
Troubleshooting Steps:
Issue 3: The desired product is water-soluble and is lost during the aqueous wash.
-
Possible Cause: The product has significant polarity and partitions into the aqueous layer.
-
Troubleshooting Steps:
-
Saturate the Aqueous Layer: Use brine for all aqueous washes to decrease the polarity of the aqueous phase, which can drive the organic product back into the organic layer.[1]
-
Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
Issue 4: The product co-elutes with succinimide during column chromatography.
-
Possible Cause: The polarity of the product and succinimide are too similar for effective separation with the chosen eluent system.
-
Troubleshooting Steps:
-
Perform an Aqueous Workup First: A thorough aqueous wash before chromatography can remove the majority of the succinimide, simplifying the chromatographic separation.[3]
-
Optimize Eluent System: Experiment with different solvent systems to improve separation. A less polar eluent may retain the succinimide on the column longer.
-
Short Silica Plug: If the product is significantly less polar than succinimide, filtering the crude mixture through a short plug of silica gel, eluting with a non-polar solvent, can remove the succinimide.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a reaction involving NBS?
The primary byproducts are unreacted N-bromosuccinimide and succinimide.[1] Depending on the reaction conditions, over-brominated side products may also be present.[2]
Q2: Why is it crucial to remove NBS and succinimide?
-
Product Purity: Residual NBS and succinimide contaminate the final product, which can affect its physical properties and performance in subsequent applications.[1]
-
Analytical Interference: These impurities can interfere with analytical techniques such as NMR and mass spectrometry, leading to inaccurate characterization.[1]
-
Downstream Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent synthetic steps.[1]
-
Crystallization Issues: Succinimide can co-crystallize with the desired product, making purification by recrystallization difficult.[1]
Q3: What are the primary methods for removing NBS and its byproducts?
The most common methods include:
-
Aqueous Workup (Washing)[1]
-
Filtration/Precipitation[1]
-
Silica Gel Column Chromatography[1]
-
Recrystallization[1]
Q4: How do I quench unreacted NBS in the reaction mixture?
During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2][5] These reducing agents will convert the unreacted NBS to succinimide, which can then be removed by an aqueous wash.[2]
Q5: My product is sensitive to base. How can I remove succinimide without using a basic wash?
If your product contains base-labile functional groups, avoid using strong bases. Instead, you can perform multiple washes with deionized water or brine to gradually remove the succinimide.[3]
Data Presentation
Table 1: Solubility of Succinimide in Various Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | 20 | Cold |
| Water | 33.3 | Room Temperature |
| Water | 142.9 | Boiling |
| Methanol | 3.3 | Cold |
| Methanol | 4.2 | Room Temperature |
| Methanol | 20 | Hot |
| Ethanol | Soluble | - |
| Ether | Insoluble | - |
| Chloroform | Insoluble | - |
Data compiled from references[6][7].
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable under mildly basic conditions.[1]
-
Cool the Reaction: Cool the reaction mixture to room temperature.
-
Quench Excess NBS (if necessary): If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color disappears.[1]
-
Dilute: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Water Wash: Add an equal volume of deionized water, shake gently, and separate the layers.[1]
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution, shake, and separate the layers. This step is crucial for removing the majority of the succinimide.[1]
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution, shake, and separate the layers. This helps to remove residual water.[1]
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Filtration
This method is effective when the reaction is performed in a non-polar solvent where succinimide has low solubility, such as carbon tetrachloride or hexane.[2]
-
Cool the Mixture: After the reaction is complete, cool the reaction mixture in an ice bath for at least 30 minutes to maximize the precipitation of succinimide.[1]
-
Filter: Filter the cold reaction mixture through a Büchner funnel to collect the precipitated succinimide.[1]
-
Rinse: Wash the collected solid with a small amount of the cold reaction solvent to recover any entrained product.[1]
-
Combine and Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[1] Further purification may be necessary.
Visualizations
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Succinimide | 123-56-8 [chemicalbook.com]
- 7. Solved Succinimide (see structure below), is an organic | Chegg.com [chegg.com]
Technical Support Center: Synthesis and GC-MS Analysis of 3-Bromocyclopentene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and GC-MS analysis of 3-Bromocyclopentene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is a three-step process starting from cyclopentane.[1] The sequence involves:
-
Radical Bromination of Cyclopentane: Cyclopentane is first brominated, typically using bromine (Br₂) and UV light (hν), to form bromocyclopentane.
-
Dehydrohalogenation: Bromocyclopentane then undergoes an elimination reaction with a strong base, such as potassium tert-butoxide (t-BuOK), to yield cyclopentene.
-
Allylic Bromination: Finally, cyclopentene is treated with N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) and/or light to achieve selective bromination at the allylic position, resulting in this compound.[2][3]
Q2: I am observing a significant amount of a dibrominated impurity in my GC-MS analysis. What is the likely cause and how can I minimize it?
A common dibrominated impurity is 1,2-dibromocyclopentane. This byproduct typically forms from the electrophilic addition of bromine (Br₂) across the double bond of cyclopentene.[1] The use of N-Bromosuccinimide (NBS) in the allylic bromination step is specifically to maintain a low concentration of Br₂, which favors the desired radical substitution over electrophilic addition.[3][4]
Troubleshooting Steps:
-
Purity of NBS: Ensure you are using pure, recrystallized NBS. Impure NBS can contain excess bromine, leading to the formation of dibrominated byproducts.
-
Reaction Conditions: The reaction should be carried out in a non-polar solvent like carbon tetrachloride (CCl₄). The presence of polar solvents can promote ionic reactions.
-
Control of Br₂ Concentration: The reaction of NBS with trace amounts of HBr (formed during the reaction) generates the low concentration of Br₂ needed for the radical chain reaction.[3] Adding radical scavengers or ensuring the reaction is not overly concentrated can help maintain this balance.
Q3: My GC-MS shows multiple peaks with a similar mass spectrum to my desired this compound product. What could these be?
Besides the desired this compound, you may be observing isomeric impurities. These can arise from:
-
Allylic Rearrangement: The allylic radical intermediate is resonance-stabilized. If the radical is unsymmetrical, this can lead to the formation of a mixture of products where the double bond has shifted.[5] For example, in the allylic bromination of 1-hexene, both 3-bromo-1-hexene and 1-bromo-2-hexene are formed.[5]
-
Isomers of Dibromocyclopentane: If dibromination occurs, both cis- and trans-1,2-dibromocyclopentane can be formed.[6] You may also see other positional isomers like 1,3-dibromocyclopentane depending on the reaction conditions.
Q4: How can I identify this compound and its impurities using GC-MS?
Identification relies on both the gas chromatography retention time and the mass spectrometry fragmentation pattern.
-
Retention Time: Under a given set of GC conditions, each compound will have a characteristic retention time. Comparing the retention times of the peaks in your sample to those of known standards is the most reliable method of identification.
-
Mass Spectrum: Bromine-containing compounds have a characteristic isotopic pattern in their mass spectrum due to the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in two molecular ion peaks (M and M+2) of almost equal intensity.[7][8] The fragmentation pattern can also provide structural information. A common fragmentation pathway for bromoalkanes is the loss of a bromine radical (Br•), leading to a prominent peak at [M-79]⁺ and [M-81]⁺.
Troubleshooting Guide: Impurity Identification by GC-MS
| Observed Issue | Potential Cause | Key Diagnostic Ions (m/z) in MS | Suggested Action |
| Peak with m/z ~146/148 | This compound (Product) | M⁺: 146, M+2⁺: 148; [M-Br]⁺: 67 | Confirm retention time with a standard. |
| Peak with m/z ~226/228/230 | Dibromocyclopentane (Impurity) | M⁺: 226, M+2⁺: 228, M+4⁺: 230 (1:2:1 ratio); [M-Br]⁺: 147/149 | Optimize allylic bromination step to minimize Br₂ concentration. |
| Multiple peaks with m/z ~146/148 | Isomeric Bromocyclopentenes (Impurity) | M⁺: 146, M+2⁺: 148; [M-Br]⁺: 67 | Analyze the reaction conditions for factors promoting rearrangement. Lower reaction temperatures may help. |
| Peak corresponding to Cyclopentene | Unreacted Starting Material | M⁺: 68 | Increase reaction time or temperature for the allylic bromination step. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclopentane
-
Bromine (Br₂)
-
Potassium tert-butoxide (t-BuOK)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Appropriate solvents for workup and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Step 1: Bromination of Cyclopentane
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyclopentane in a suitable solvent like dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent while irradiating the flask with a UV lamp.
-
After the addition is complete, continue stirring and irradiating until the bromine color disappears.
-
Wash the reaction mixture with a saturated sodium thiosulfate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain bromocyclopentane.
-
-
Step 2: Dehydrohalogenation of Bromocyclopentane
-
In a round-bottom flask, dissolve bromocyclopentane in a suitable solvent like THF.
-
Add a solution of potassium tert-butoxide in THF dropwise at room temperature.
-
Stir the reaction mixture for the appropriate time (monitor by TLC or GC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully distill to obtain cyclopentene.
-
-
Step 3: Allylic Bromination of Cyclopentene
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentene and a radical initiator in carbon tetrachloride.
-
Add N-bromosuccinimide to the mixture.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp.
-
Monitor the reaction by GC until the cyclopentene is consumed.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
GC-MS Analysis of this compound Reaction Mixture
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the components.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
Data Presentation
The following table provides an illustrative example of a quantitative analysis of a reaction mixture from a similar allylic bromination of an alkene. The percentages are based on the relative peak areas in the gas chromatogram and are intended to be representative. Actual results for the this compound synthesis may vary.
| Compound | Retention Time (min) | Key m/z Fragments | Relative Abundance (%) |
| Cyclopentene | 3.5 | 68, 67, 41 | 5 |
| This compound | 8.2 | 146, 148, 67 | 85 |
| 1-Bromocyclopentene | 8.5 | 146, 148, 67 | 3 |
| trans-1,2-Dibromocyclopentane | 12.1 | 226, 228, 230, 147, 149, 67 | 5 |
| cis-1,2-Dibromocyclopentane | 12.3 | 226, 228, 230, 147, 149, 67 | 2 |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. quora.com [quora.com]
- 2. What product results from reaction of cyclopentene with NBS /CCl4 / uv li.. [askfilo.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Troubleshooting low yields in the dehydrobromination of bromocyclopentane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the dehydrobromination of bromocyclopentane to synthesize cyclopentene.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the dehydrobromination of bromocyclopentane, which typically proceeds via an E2 (bimolecular elimination) mechanism.
Q1: My yield of cyclopentene is very low. What are the most likely causes?
Low yields are often due to suboptimal reaction conditions that either fail to drive the elimination reaction to completion or favor a competing substitution (SN2) reaction. The primary factors to investigate are the strength and steric hindrance of the base, the reaction temperature, and the purity of your reagents and solvent.
Q2: I am observing a significant amount of a higher-boiling point side product. What is it likely to be?
The most common side product in this reaction is the result of nucleophilic substitution (SN2) rather than elimination (E2). If you are using a small, non-hindered base like sodium ethoxide, it can act as a nucleophile and attack the carbon atom bonded to the bromine, resulting in the formation of ethoxycyclopentane. To confirm this, you can analyze the side product using techniques like NMR or GC-MS.
Q3: How does the choice of base affect the yield of cyclopentene?
The choice of base is critical. To maximize the yield of the elimination product (cyclopentene) and minimize the substitution side product (e.g., ethoxycyclopentane), a strong, sterically hindered (bulky) base is preferred.[1][2][3] Potassium tert-butoxide (KOtBu) is an excellent choice because its bulky nature makes it a poor nucleophile, thus disfavoring the SN2 pathway.[1][3] Smaller bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) can also effect the elimination but are more prone to acting as nucleophiles, leading to lower yields of the desired alkene.
Q4: What is the optimal temperature for this reaction?
Higher temperatures generally favor elimination reactions over substitution reactions.[4] This is because elimination results in an increase in the number of molecules in the system, leading to a positive entropy change, which is more favorable at higher temperatures. However, excessively high temperatures can lead to decomposition of the product or starting material. A common practice is to heat the reaction mixture to reflux.
Q5: Can the solvent I use impact the reaction yield?
Yes, the solvent can play a significant role. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), can enhance the basicity of the alkoxide base, thereby promoting the E2 reaction. In contrast, polar protic solvents (like ethanol when using sodium ethoxide) can solvate the base, reducing its reactivity.
Q6: My reaction does not seem to be proceeding to completion. What should I check?
-
Purity of Reagents: Ensure your bromocyclopentane is pure and your base has not been deactivated by exposure to atmospheric moisture or carbon dioxide.
-
Anhydrous Conditions: The presence of water can hydrolyze the strong base. Ensure your glassware is thoroughly dried and you are using an anhydrous solvent.
-
Reaction Time: While E2 reactions are typically fast, ensure you are allowing sufficient time for the reaction to go to completion. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
-
Molar Ratio of Base: Use at least a stoichiometric equivalent of the base to the bromocyclopentane. An excess of the base can help drive the reaction to completion.
Data Presentation: Influence of Base and Temperature on Product Distribution
| Substrate | Base | Solvent | Temperature (°C) | Elimination Product Yield (%) | Substitution Product Yield (%) |
| 2-Bromobutane | 1 M NaOEt | Ethanol | 25 | 82 | 18 |
| 2-Bromobutane | 1 M NaOEt | Ethanol | 80 | 91.4 | 8.6 |
| 2-Bromo-2-methylbutane | KOEt | 70 | 30 | ||
| 2-Bromo-2-methylbutane | KOtBu | 72 (less substituted alkene) | 28 (more substituted alkene) |
Data adapted from studies on similar secondary alkyl halides, demonstrating general trends.[1][4]
Experimental Protocols
Detailed Methodology for the Dehydrobromination of Bromocyclopentane using Potassium tert-Butoxide
This protocol is designed to maximize the yield of cyclopentene by favoring the E2 elimination pathway.
Materials:
-
Bromocyclopentane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 1.5 equivalents of potassium tert-butoxide to the flask. Add anhydrous DMSO to the flask and stir the mixture to dissolve the base.
-
Starting Material Addition: Slowly add 1 equivalent of bromocyclopentane to the stirring solution of the base in DMSO.
-
Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of cyclopentene is approximately 44 °C) and maintain the reflux for 1-2 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully add cold water to quench the reaction and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Due to the low boiling point of cyclopentene, it is advisable to perform the extraction with a pre-chilled solvent like diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Carefully decant or filter the dried organic layer into a distillation apparatus.
-
-
Purification: Purify the cyclopentene by fractional distillation, collecting the fraction that boils at approximately 44-46 °C. It is crucial to use an ice-cooled receiving flask to minimize the loss of the volatile product.
Mandatory Visualization
Troubleshooting Workflow for Low Cyclopentene Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the dehydrobromination of bromocyclopentane.
Caption: Troubleshooting workflow for low cyclopentene yield.
References
Technical Support Center: Synthesis of 3-Bromocyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of 3-bromocyclopentene synthesis. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the workup procedure in the synthesis of this compound?
The primary purpose of the workup is to separate the desired product, this compound, from unreacted reagents, primarily N-bromosuccinimide (NBS), and the main byproduct, succinimide. It also aims to remove any catalysts or initiators used in the reaction.
Q2: What are the common impurities found after the allylic bromination of cyclopentene with NBS?
The main impurities are unreacted N-bromosuccinimide and the byproduct succinimide. Depending on the reaction conditions, small amounts of dibrominated products or other side-products may also be present.
Q3: How can I quench the excess N-bromosuccinimide (NBS) at the end of the reaction?
Excess NBS can be quenched by washing the reaction mixture with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). This converts the reactive NBS to the more easily removable succinimide.
Q4: Why is the removal of succinimide often challenging?
Succinimide has some solubility in common organic solvents used for extraction, and it can also be partially soluble in water. This distribution between the organic and aqueous phases can make its complete removal by simple extraction difficult.
Q5: Is this compound stable during the workup procedure?
This compound is an allylic bromide and can be susceptible to hydrolysis or other degradation, especially in the presence of strong bases or prolonged exposure to aqueous conditions. Therefore, the workup should be performed efficiently and under mild conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Succinimide contamination in the final product (identified by NMR) | - Insufficient washing of the organic layer.- Succinimide co-eluting with the product during column chromatography. | - Increase the number of aqueous washes (e.g., with water and brine).- Wash the organic layer with a dilute solution of sodium bicarbonate (e.g., 5% w/v) to deprotonate the succinimide and increase its aqueous solubility.- If the product is not base-sensitive, a dilute NaOH wash can be very effective.- Allow the crude reaction mixture to stand at a low temperature (e.g., 0-4 °C) to precipitate out some of the succinimide before filtration.- If chromatography is necessary, use a less polar eluent system to increase the separation between the product and the more polar succinimide. |
| Low yield of this compound after workup | - Product degradation during aqueous extraction.- Incomplete extraction of the product from the aqueous layer.- Loss of product during solvent removal due to its volatility. | - Minimize the time the product is in contact with aqueous solutions.- Ensure the pH of the aqueous washes is neutral or slightly acidic.- Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery.- Use a rotary evaporator at a low temperature and moderate vacuum to remove the solvent. |
| Formation of an emulsion during aqueous extraction | - Presence of fine solid particles (e.g., succinimide).- High concentration of reagents. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the crude reaction mixture to remove any solids before extraction.- Dilute the reaction mixture with more organic solvent before washing. |
| Product appears dark or discolored after workup | - Presence of residual bromine or other colored impurities. | - Wash the organic layer with a dilute solution of sodium thiosulfate to remove any remaining bromine.- Pass the crude product through a short plug of silica gel. |
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the workup and purification of this compound. Please note that these values are approximate and may vary depending on the specific reaction scale and conditions.
| Parameter | Value | Notes |
| Typical Isolated Yield | 60-80% | Based on cyclopentene as the limiting reagent. |
| Quenching Agent | 1.1 - 1.2 equivalents (relative to NBS) | For sodium thiosulfate or sodium sulfite. |
| Washing Solution Volume | 2 x 50 mL per 100 mL of organic phase | For aqueous washes (e.g., NaHCO₃, water, brine). |
| Drying Agent | 5-10 g per 100 mL of organic phase | For anhydrous MgSO₄ or Na₂SO₄. |
| Typical Purity (post-workup) | >95% | As determined by ¹H NMR or GC analysis. |
Experimental Protocol: Workup of this compound
This protocol assumes the allylic bromination of cyclopentene has been carried out in a non-polar organic solvent like carbon tetrachloride (CCl₄) or cyclohexane using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
Reaction mixture containing this compound
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling and Filtration:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If a significant amount of solid succinimide has precipitated, filter the mixture through a Büchner funnel and wash the solid with a small amount of the reaction solvent. Combine the filtrates.
-
-
Solvent Dilution:
-
Transfer the filtrate to a separatory funnel.
-
Dilute the organic mixture with diethyl ether to facilitate the separation of layers during washing.
-
-
Aqueous Washes:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts and deprotonate the succinimide.[1]
-
Separate the layers and wash the organic layer with deionized water.
-
Finally, wash the organic layer with brine to help remove any remaining water and break up potential emulsions.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water.[1] Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating that the solution is dry.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator. Use a low bath temperature (e.g., < 30°C) and a moderate vacuum to avoid loss of the volatile product.
-
-
Purification (Optional):
-
If further purification is required, the crude this compound can be purified by vacuum distillation.
-
Workup Procedure Workflow
Caption: Workflow for the workup of this compound synthesis.
References
Why use NBS instead of Br2 for allylic bromination of cyclopentene
Topic: Method Selection for Allylic Bromination of Cyclopentene Audience: Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses the critical decision of choosing between N-Bromosuccinimide (NBS) and molecular bromine (Br₂) for the allylic bromination of cyclopentene. It provides a detailed comparison of the two reagents, experimental protocols, and troubleshooting advice to ensure high-yield synthesis of the desired product, 3-bromocyclopentene.
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the recommended reagent for the allylic bromination of cyclopentene instead of molecular bromine (Br₂)?
A1: The preference for NBS in the allylic bromination of cyclopentene stems from its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. This is crucial for ensuring the desired reaction pathway and minimizing the formation of unwanted side products. With a high concentration of Br₂, as is the case when it is used directly as the reagent, a competing electrophilic addition reaction across the cyclopentene double bond becomes the dominant pathway. This leads to the formation of trans-1,2-dibromocyclopentane as the major product, significantly reducing the yield of the desired this compound.
NBS facilitates a free-radical chain reaction that selectively targets the allylic position of cyclopentene.[1] The low concentration of Br₂ generated in situ is just sufficient to propagate the radical chain, but not high enough to favor the ionic addition mechanism.[2][3][4]
Q2: What are the primary products of the reaction of cyclopentene with NBS versus Br₂?
A2: The reaction of cyclopentene with NBS under radical conditions (e.g., in the presence of light or a radical initiator) primarily yields This compound . In contrast, the reaction of cyclopentene with Br₂ in a non-polar solvent like carbon tetrachloride (CCl₄) predominantly produces trans-1,2-dibromocyclopentane .[1]
Q3: What is the underlying mechanism that accounts for the different outcomes with NBS and Br₂?
A3: The two reagents favor distinct reaction mechanisms:
-
With NBS (Allylic Bromination): This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism .[3][4]
-
Initiation: A radical initiator (light or heat) causes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the allylic position of cyclopentene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).
-
The HBr then reacts with NBS to produce a molecule of Br₂.[3][5]
-
The allylic radical reacts with this newly formed Br₂ to yield the product, this compound, and regenerate a bromine radical, which continues the chain.
-
-
-
With Br₂ (Electrophilic Addition): This reaction follows an electrophilic addition mechanism .
-
The electron-rich double bond of cyclopentene attacks a bromine molecule, inducing a dipole and leading to the formation of a cyclic bromonium ion intermediate.
-
The resulting bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the opposite face (anti-addition), opening the three-membered ring to give trans-1,2-dibromocyclopentane.[6][7]
-
Data Presentation
| Reagent | Primary Product | Byproduct(s) | Expected Yield of this compound |
| NBS | This compound | Succinimide | High |
| Br₂ | trans-1,2-Dibromocyclopentane | This compound (minor) | Very Low |
Experimental Protocols
Key Experiment: Allylic Bromination of Cyclopentene with NBS
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Radical initiator, e.g., 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
A light source (e.g., a 100W tungsten lamp) if a chemical initiator is not used
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopentene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, ~0.02 equivalents) to the solution.
-
Initiation and Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) while irradiating with a light source positioned close to the flask. The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide that floats to the surface.
-
Workup: Once the reaction is complete (typically after 1-2 hours, as indicated by the disappearance of NBS), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Purification: The filtrate, containing the product, is then carefully distilled to remove the solvent and isolate the this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the bromination of cyclopentene with NBS and Br₂.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive radical initiator. 2. Decomposed NBS. 3. Insufficient initiation (light/heat). | 1. Use a fresh batch of AIBN or benzoyl peroxide. 2. Use freshly recrystallized NBS. Active NBS should be a white crystalline solid. 3. Ensure the reaction is heated to reflux and the light source is positioned close to the flask. Consider adding a drop of aqueous HBr to help initiate the reaction.[5] |
| Formation of significant amounts of 1,2-dibromocyclopentane | 1. NBS was added too quickly. 2. The reaction was run in a polar solvent. 3. The presence of moisture. | 1. Add NBS portion-wise to maintain a low concentration of Br₂. 2. Use a non-polar solvent like CCl₄ or cyclohexane. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction stalls before completion | The radical chain has terminated prematurely. | Add an additional small portion of the radical initiator. |
| Difficult purification | The product may be thermally sensitive. | Purify by vacuum distillation at a lower temperature. If using column chromatography, be aware that the bromo-product can be sensitive to silica gel.[8] |
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. when 1-methyl cyclopent-1-ene is reacted with Br2 in presence of CCl4,in .. [askfilo.com]
- 7. allen.in [allen.in]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Controlling Selectivity in the Bromination of Substituted Cyclopentenes
Welcome to the technical support center for the bromination of substituted cyclopentenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on controlling selectivity and troubleshooting common issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for brominating substituted cyclopentenes, and how do I control which reaction occurs?
A1: There are two primary methods for the bromination of substituted cyclopentenes, each targeting a different part of the molecule:
-
Electrophilic Addition: This method adds two bromine atoms across the double bond of the cyclopentene ring. To favor this pathway, use bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds through a cyclic bromonium ion intermediate.
-
Allylic Bromination: This method substitutes a bromine atom for a hydrogen atom at a carbon adjacent to the double bond (the allylic position). To achieve this, N-Bromosuccinimide (NBS) is the reagent of choice, typically used with a radical initiator (like AIBN or benzoyl peroxide) or under UV irradiation in a non-polar solvent like CCl₄.[1][2] NBS is crucial because it provides a low, constant concentration of Br₂, which favors the radical substitution pathway over electrophilic addition.[2][3]
Controlling the Reaction Pathway:
| Desired Reaction | Reagents & Conditions | Solvent | Mechanism |
| Electrophilic Addition | Br₂ | CCl₄, CH₂Cl₂ | Ionic, via bromonium ion |
| Allylic Bromination | NBS, radical initiator (e.g., AIBN) or UV light | CCl₄ | Free radical chain reaction |
Q2: How do substituents on the cyclopentene ring affect the regioselectivity of allylic bromination with NBS?
A2: Substituents on the cyclopentene ring significantly influence the regioselectivity of allylic bromination by affecting the stability of the intermediate allylic radical. The reaction proceeds by abstraction of an allylic hydrogen to form the most stable possible radical. The stability of carbon radicals follows the order: tertiary > secondary > primary.[4]
For example, in the allylic bromination of 1-methylcyclopentene, two possible allylic radicals can be formed. Abstraction of a hydrogen from the CH₂ group at position 5 leads to a more stable tertiary radical, while abstraction from the CH₂ group at position 3 results in a secondary radical. Consequently, the major product is 5-bromo-1-methylcyclopentene.[5]
In the case of 3-methylcyclopentene, hydrogen abstraction can occur at two different positions, and the resulting allylic radicals can have resonance structures, potentially leading to a mixture of up to four products.[6]
Predicted Major Products in Allylic Bromination of Substituted Cyclopentenes:
| Substrate | Major Product(s) | Rationale |
| 1-Methylcyclopentene | 5-Bromo-1-methylcyclopentene | Formation of a more stable tertiary allylic radical intermediate. |
| 3-Methylcyclopentene | Mixture of 3-bromo-5-methylcyclopentene and 5-bromo-3-methylcyclopentene | Formation of different allylic radicals and their resonance contributors. |
Q3: What is the expected stereochemistry for the electrophilic addition of bromine to a substituted cyclopentene?
A3: The electrophilic addition of bromine to alkenes, including substituted cyclopentenes, proceeds via a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion from the side opposite to the bromonium ion ring. This results in a net anti-addition of the two bromine atoms.[6][7] For a substituted cyclopentene, this stereoselectivity will lead to the formation of a specific diastereomer. For instance, the addition of Br₂ to 1-methylcyclopentene will yield a pair of enantiomers of trans-1,2-dibromo-1-methylcyclopentane.
Troubleshooting Guides
Issue 1: Low yield or no reaction in allylic bromination with NBS.
| Possible Cause | Troubleshooting Step |
| Inactive Radical Initiator | Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh. Older initiators can decompose. |
| Insufficient Light Source | If using UV light, ensure the lamp is functioning correctly and is of the appropriate wavelength to initiate the reaction. |
| NBS Quality | Use freshly recrystallized NBS. Impurities in old NBS can inhibit the reaction. |
| Low Reaction Temperature | Allylic bromination often requires heating (reflux) to initiate and sustain the radical chain reaction. |
| Presence of Radical Inhibitors | Ensure all glassware is clean and free of radical scavengers. Traces of certain impurities can quench the radical reaction. |
Issue 2: Formation of significant amounts of the dibromo-addition product instead of the desired allylic bromide.
| Possible Cause | Troubleshooting Step |
| High Concentration of Br₂ | This is the most common cause. Ensure you are using NBS. If the reaction is generating HBr as a byproduct, this can react with NBS to produce Br₂. The reaction should be run in a non-polar solvent like CCl₄ to minimize the solubility of NBS and keep the Br₂ concentration low.[2][3] |
| Reaction Run in a Polar Solvent | Polar solvents can promote the ionic electrophilic addition pathway. Switch to a non-polar solvent like CCl₄. |
Issue 3: A complex mixture of isomeric products is obtained.
| Possible Cause | Troubleshooting Step |
| Multiple Possible Allylic Positions | For substrates with multiple, non-equivalent allylic hydrogens, a mixture of products is often unavoidable due to the formation of different allylic radicals and their resonance structures.[6][8] |
| Allylic Rearrangement | The intermediate allylic radical is resonance-stabilized, which can lead to the formation of rearranged products where the double bond has shifted.[9] |
| Separation of Isomers | Separating these isomers can be challenging. Techniques like preparative HPLC or careful column chromatography with different solvent systems may be necessary.[10] Sometimes, derivatization to diastereomers can aid in separation.[11] |
Experimental Protocols
Protocol 1: Allylic Bromination of 1-Methylcyclopentene with NBS
This protocol is a representative procedure for the selective allylic bromination of a substituted cyclopentene.
Materials:
-
1-Methylcyclopentene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclopentene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).
-
Add anhydrous carbon tetrachloride to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by GC or TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate 5-bromo-1-methylcyclopentene.
Protocol 2: Electrophilic Addition of Bromine to 3-Methylcyclopentene
This protocol outlines a general procedure for the addition of bromine across the double bond of a substituted cyclopentene.
Materials:
-
3-Methylcyclopentene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath
Procedure:
-
Dissolve 3-methylcyclopentene (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise from the dropping funnel with stirring. Maintain the temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
Once the addition is complete and the bromine color persists, allow the reaction to stir for an additional 15 minutes at 0 °C.
-
Quench the excess bromine by adding saturated sodium thiosulfate solution until the color disappears.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude dibromo-product.
-
Purify by recrystallization or column chromatography.
Visualizations
Caption: Choice of reagents determines the bromination pathway.
Caption: Regioselectivity in allylic bromination is governed by radical stability.
Caption: A logical workflow for troubleshooting common bromination issues.
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chadsprep.com [chadsprep.com]
- 4. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - What are the possible products in allylic bromination of 3-methylcyclopentene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Allylic Bromination Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Spectral Analysis of 3-Bromocyclopentene: A Comparative Guide to ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromocyclopentene. In the absence of readily available experimental spectra, this guide utilizes predicted spectral data and offers a comparative analysis with related compounds, namely cyclopentene and bromocyclopentane. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.
¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These values are estimated based on established chemical shift theory and comparison with analogous structures. For comparative purposes, experimental data for cyclopentene and bromocyclopentane are also provided.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H1, H2 (Vinyl) | ~5.8 - 6.2 | Multiplet | - |
| H3 (Allylic, CH-Br) | ~5.0 - 5.4 | Multiplet | - | |
| H4, H4' (Allylic, CH₂) | ~2.5 - 2.9 | Multiplet | - | |
| H5, H5' (Aliphatic, CH₂) | ~2.2 - 2.6 | Multiplet | - | |
| Cyclopentene | H1, H2 (Vinyl) | 5.73 | Singlet | - |
| H3, H4, H5, H6 (Allylic/Aliphatic) | 2.30, 1.82 | Multiplets | - | |
| Bromocyclopentane | H1 (CH-Br) | 4.45 | Multiplet | - |
| H2, H2', H3, H3', H4, H4', H5, H5' | 1.65 - 2.12 | Multiplets | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C1, C2 (Vinyl) | ~130 - 135 |
| C3 (Allylic, CH-Br) | ~50 - 55 | |
| C4 (Allylic, CH₂) | ~35 - 40 | |
| C5 (Aliphatic, CH₂) | ~30 - 35 | |
| Cyclopentene | C1, C2 (Vinyl) | 130.7 |
| C3, C5 (Allylic) | 32.3 | |
| C4 (Aliphatic) | 22.9 | |
| Bromocyclopentane | C1 (CH-Br) | 55.0 |
| C2, C5 (CH₂) | 35.1 | |
| C3, C4 (CH₂) | 24.0 |
Experimental Protocols
The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra, which can be adapted for this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual proton and carbon signals are well-documented.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS provides a reference signal at 0 ppm.
¹H NMR Spectroscopy Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated shimming process to ensure sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans (NS): 16 to 64 scans are usually sufficient for a compound of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).
-
Integration: The relative areas under the peaks are integrated to determine the proton ratios.
-
¹³C NMR Spectroscopy Acquisition
-
Instrument Setup: The same sample and initial setup as for ¹H NMR are used.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum and improve signal-to-noise by collapsing carbon-proton couplings.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 200-240 ppm is standard for ¹³C NMR.
-
-
Data Processing: The data processing steps are similar to those for ¹H NMR, with the chemical shifts typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Structural Analysis and Signal Assignment
The structure of this compound presents a unique set of proton and carbon environments, which can be rationalized through the predicted NMR data.
Caption: Molecular structure of this compound.
¹H NMR Signal Interpretation
The ¹H NMR spectrum of this compound is expected to show four distinct regions of signals:
-
Vinyl Protons (H1, H2): These protons are attached to the double-bonded carbons and are expected to appear in the most downfield region (~5.8 - 6.2 ppm) due to the deshielding effect of the π-system.
-
Allylic Methine Proton (H3): This proton is on the carbon bearing the bromine atom. The electronegativity of bromine causes a significant downfield shift, placing this signal around 5.0 - 5.4 ppm.
-
Allylic Methylene Protons (H4, H4'): These protons are adjacent to the double bond and are deshielded, appearing in the range of 2.5 - 2.9 ppm.
-
Aliphatic Methylene Protons (H5, H5'): These protons are furthest from the electron-withdrawing groups and will be the most shielded, appearing at the most upfield region (~2.2 - 2.6 ppm).
Caption: Predicted ¹H NMR signal relationships and approximate chemical shifts.
¹³C NMR Signal Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments:
-
Vinyl Carbons (C1, C2): These sp² hybridized carbons will appear furthest downfield, in the range of 130-135 ppm.
-
Allylic Carbon with Bromine (C3): The direct attachment of the electronegative bromine atom will cause this carbon to be significantly deshielded, with a predicted chemical shift of around 50-55 ppm.
-
Allylic Methylene Carbon (C4): This carbon, being adjacent to the double bond, will be deshielded compared to a simple alkane but shielded relative to the vinyl carbons, appearing around 35-40 ppm.
-
Aliphatic Methylene Carbon (C5): This sp³ hybridized carbon is the most shielded and will have the most upfield chemical shift, predicted to be in the 30-35 ppm range.
Unraveling the Fragmentation Fingerprint of 3-Bromocyclopentene: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, precise structural elucidation of organic molecules is a critical step in discovery and development. Mass spectrometry stands as a premier analytical technique, offering profound insights into a molecule's structure through the analysis of its fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromocyclopentene, benchmarked against the known fragmentation of its saturated analog, bromocyclopentane, and the parent cycloalkene, cyclopentene.
The presence of a double bond and a bromine atom in this compound introduces unique fragmentation pathways compared to its counterparts. Understanding these pathways is crucial for the accurate identification and characterization of this and similar halogenated cyclic compounds. This guide will delve into the predicted fragmentation of this compound, leveraging established principles of mass spectrometry and comparative data from related molecules.
Comparative Fragmentation Analysis
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M radical cation) which then undergoes a series of fragmentation events. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. For compounds containing bromine, the two abundant isotopes, 79Br and 81Br, which exist in a nearly 1:1 ratio, produce characteristic isotopic patterns in the mass spectrum, aiding in the identification of bromine-containing fragments.
The predicted fragmentation of this compound is anticipated to be initiated by the ionization of the molecule to form the molecular ion [C5H7Br]•+. Key fragmentation pathways are expected to involve the loss of the bromine atom and rearrangements influenced by the double bond.
To provide a clear comparison, the predicted key fragments for this compound are presented alongside the experimental data for bromocyclopentane and cyclopentene.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance for this compound (%) | Experimental Relative Abundance for Bromocyclopentane (%) | Experimental Relative Abundance for Cyclopentene (%) |
| 146/148 | [C5H7Br]•+ (M•+) | 20 | - | - |
| 67 | [C5H7]+ | 100 (Base Peak) | 7.6 | 99.99 |
| 66 | [C5H6]•+ | 50 | - | - |
| 41 | [C3H5]+ | 40 | 43.7 | 25 |
| 39 | [C3H3]+ | 30 | 11.0 | 25 |
| m/z | Proposed Fragment Ion | Predicted Relative Abundance for this compound (%) | Experimental Relative Abundance for Bromocyclopentane (%) | Experimental Relative Abundance for Cyclopentene (%) |
| 148/150 | [C5H9Br]•+ (M•+) | - | Low/Not Observed | - |
| 69 | [C5H9]+ | - | 100 (Base Peak) | - |
| 68 | [C5H8]•+ (M•+) | - | - | 41.30 |
Note: The predicted relative abundances for this compound are estimations based on fragmentation principles and comparison with related compounds. Experimental data for bromocyclopentane and cyclopentene are sourced from publicly available spectral databases.
Predicted Fragmentation Pathway of this compound
The major predicted fragmentation pathways for this compound under electron ionization are visualized in the following diagram. The initial ionization step forms the molecular ion, which can then undergo several key fragmentation reactions. The most favorable pathway is predicted to be the loss of the bromine radical to form the stable cyclopentenyl cation.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry of Volatile Organic Compounds
The following protocol outlines a general procedure for the analysis of volatile organic compounds such as this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.[1][2]
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 1-100 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.
-
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for the separation of volatile non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 2 minutes.
-
-
-
MS Method:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: Set a solvent delay to prevent the high concentration of the solvent from entering the mass spectrometer (e.g., 3 minutes).
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.
-
Extract the mass spectrum corresponding to the chromatographic peak of the analyte.
-
Analyze the fragmentation pattern, identify the molecular ion peak (if present), and प्रमुख fragment ions.
-
Compare the obtained spectrum with library spectra for confirmation, if available.
-
This guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. By comparing its predicted behavior with known compounds, researchers can more confidently identify and characterize this molecule in their analytical workflows. The provided experimental protocol offers a starting point for developing a robust analytical method for this and similar volatile organic compounds.
References
A Comparative Analysis of the Reactivity of 3-Bromocyclopentene and 3-Chlorocyclopentene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired chemical transformations efficiently and with high yields. Halogenated cycloalkenes, such as 3-bromocyclopentene and 3-chlorocyclopentene, are versatile building blocks due to their propensity to undergo nucleophilic substitution and elimination reactions. This guide provides an objective comparison of the reactivity of these two compounds, supported by established chemical principles and extrapolated experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Both this compound and 3-chlorocyclopentene are allylic halides, a structural motif that significantly enhances their reactivity in comparison to their saturated counterparts. The allylic positioning of the halogen atom stabilizes the transition states of both SN1 and SN2 reactions, as well as the carbocation intermediate in SN1 and E1 pathways. However, the fundamental difference in the leaving group ability between bromide and chloride ions dictates a notable variance in their reaction kinetics. This compound is demonstrably more reactive than 3-chlorocyclopentene across a range of nucleophilic substitution and elimination reactions. This heightened reactivity can be advantageous for achieving faster reaction times or employing milder reaction conditions.
Data Presentation: A Semi-Quantitative Comparison
To provide a semi-quantitative perspective, we can draw an analogy from the solvolysis of tertiary alkyl halides, where the rate-determining step is the departure of the leaving group. For instance, the solvolysis of t-butyl bromide is significantly faster than that of t-butyl chloride. While the cyclopentene system is a secondary allylic halide, a similar trend in reactivity is expected. The following table summarizes the physical properties and provides an estimated relative reactivity based on these principles.
| Property | This compound | 3-Chlorocyclopentene | Reference(s) |
| Molecular Formula | C₅H₇Br | C₅H₇Cl | , |
| Molecular Weight | 147.01 g/mol | 102.56 g/mol | , |
| Boiling Point | 34-36 °C @ 70 Torr | 26-30 °C @ 30 Torr | |
| Density | ~1.525 g/cm³ | ~1.120 g/cm³ | |
| CAS Number | 36291-48-2 | 96-40-2 | , |
| Estimated Relative Rate of Reactivity (SN1/SN2/E1/E2) | Faster | Slower | |
| Estimated Rate Ratio (Bromo/Chloro) | ~10-50 (estimated based on analogous systems) | 1 |
Note: The estimated rate ratio is an approximation based on the general principles of leaving group ability and analogous experimental data for other alkyl halides. The actual ratio may vary depending on the specific reaction conditions (solvent, nucleophile/base, temperature).
Reaction Mechanisms and Pathways
3-Halocyclopentenes can undergo a variety of competing reactions, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The predominant pathway is influenced by the reaction conditions.
Caption: Competing reaction pathways for 3-halocyclopentenes.
Experimental Protocols
The following are representative experimental protocols for conducting nucleophilic substitution and elimination reactions with 3-halocyclopentenes. These are generalized procedures and may require optimization based on the specific research objectives.
Protocol 1: Nucleophilic Substitution (SN2) with Sodium Azide
This protocol describes a typical SN2 reaction to synthesize 3-azidocyclopentene. Due to its higher reactivity, this compound is expected to react faster and/or at a lower temperature than 3-chlorocyclopentene.
Materials:
-
This compound or 3-Chlorocyclopentene
-
Sodium Azide (NaN₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.
-
To the stirred solution, add 3-halocyclopentene (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC). For this compound, the reaction is expected to be significantly faster.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the sodium halide salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining sodium azide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3-azidocyclopentene.
-
Purify the product by vacuum distillation or column chromatography as needed.
Caption: Workflow for the SN2 synthesis of 3-azidocyclopentene.
Protocol 2: Elimination (E2) with Potassium Tert-Butoxide
This protocol outlines a typical E2 reaction to form cyclopentadiene. The greater reactivity of this compound suggests that the reaction can be carried out under milder conditions compared to 3-chlorocyclopentene.
Materials:
-
This compound or 3-Chlorocyclopentene
-
Potassium tert-butoxide (KOtBu)
-
Tert-butanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Distillation apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Cool the solution in an ice bath.
-
Slowly add 3-halocyclopentene (1.0 equivalent) to the cooled, stirred solution.
-
Allow the reaction mixture to stir at room temperature. The reaction with this compound is expected to be more exothermic and proceed more rapidly.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, the product, cyclopentadiene, can be isolated by fractional distillation. Note that cyclopentadiene readily dimerizes at room temperature and should be kept cold.
-
The reaction mixture can be quenched by the slow addition of water.
-
The organic product can be extracted with a low-boiling point solvent like pentane, dried, and carefully concentrated if necessary.
Conclusion
A Comparative Guide to Purity Validation of Synthesized 3-Bromocyclopentene: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of synthesized 3-Bromocyclopentene.
This compound is a volatile, halogenated cyclic alkene. The choice of analytical methodology for purity assessment is therefore dictated by the physicochemical properties of the analyte and the potential impurities arising from its synthesis. Common impurities may include residual starting materials such as cyclopentene, byproducts like bromocyclopentane, and over-halogenated species such as dibromocyclopentanes.
This guide presents a comparative analysis of HPLC, GC, and qNMR, supported by detailed experimental protocols and hypothetical performance data to aid researchers in selecting the most appropriate method for their needs.
Comparative Performance of Analytical Techniques
The selection of an analytical technique for purity determination hinges on factors such as selectivity, sensitivity, speed, and the nature of the analyte and its impurities. While HPLC is a workhorse in the pharmaceutical industry, for a volatile compound like this compound, alternative methods may offer distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. For a non-polar, volatile compound lacking a strong chromophore, a reversed-phase HPLC method with low-wavelength UV detection is a plausible approach. However, HPLC is generally less suited for highly volatile compounds compared to GC.
Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds.[1] Given the volatility of this compound and its likely impurities, GC offers high resolution and sensitivity, making it an excellent choice for purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[2] It is a powerful tool for determining the absolute purity of a sample and can provide structural information about impurities.[3]
The following table summarizes the hypothetical performance data for the analysis of synthesized this compound using HPLC, GC, and qNMR. This data is illustrative and highlights the key performance differences between the techniques.
| Parameter | HPLC | GC | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Nuclear spin transitions in a magnetic field |
| Typical Run Time | 15 - 20 minutes | 10 - 15 minutes | 5 - 10 minutes per sample |
| Resolution of Key Impurities | Moderate | High | Varies (depends on spectral overlap) |
| Sensitivity | Moderate (ng level) | High (pg level) | Lower (µg - mg level) |
| Quantification Method | Area Percent / External Standard | Area Percent / External Standard | Absolute (Internal Standard) |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate | Moderate | High |
| Method Development Complexity | Moderate | Low to Moderate | Moderate to High |
Data Presentation: Purity Analysis of a Hypothetical this compound Sample
The following table presents hypothetical purity data for a synthesized batch of this compound, as determined by HPLC, GC, and qNMR. The data illustrates the type of results obtained from each technique and their relative precision.
| Analyte/Impurity | HPLC (Area %) | GC (Area %) | qNMR (mol %) |
| This compound | 98.5 | 98.8 | 98.7 |
| Cyclopentene | 0.5 | 0.4 | 0.5 |
| Bromocyclopentane | 0.8 | 0.6 | 0.7 |
| Unknown Impurity 1 | 0.2 | 0.2 | 0.1 |
| Total Purity | 98.5% | 98.8% | 98.7% |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to be robust starting points for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm (due to the lack of a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve the sample in 20 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Protocol
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane or hexane.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution before acquiring the spectrum.
-
-
Quantification: The purity of the this compound is calculated using the integral values of a well-resolved signal from the analyte and a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the purity validation of synthesized this compound using the described analytical techniques.
Caption: Workflow for comparative purity analysis of this compound.
Conclusion
For the purity validation of synthesized this compound, each of the discussed analytical techniques offers a viable, yet distinct, approach.
-
HPLC can be employed, but it may not be the most optimal technique due to the volatile nature of the analyte. Method development would be crucial to ensure adequate retention and resolution.
-
GC is highly recommended for routine purity analysis of this compound. Its high resolution, sensitivity, and suitability for volatile compounds make it an ideal choice for quality control purposes.
-
qNMR serves as an excellent orthogonal method for absolute purity determination. It is particularly valuable for the certification of reference standards and for obtaining an unbiased purity value without the need for specific impurity standards.
Ultimately, a combination of these techniques can provide the most comprehensive understanding of the purity profile of synthesized this compound. For routine analysis, GC is the preferred method, while qNMR is invaluable for definitive purity assignment and reference material characterization.
References
Spectroscopic comparison of 3-Bromocyclopentene with its isomers
In the realm of synthetic chemistry and drug development, a precise understanding of molecular structure is paramount. For researchers working with halogenated cycloalkenes, differentiating between positional isomers is a critical step that relies on a robust analytical toolkit. This guide provides a detailed spectroscopic comparison of 3-Bromocyclopentene with its isomers, 1-Bromocyclopentene and 4-Bromocyclopentene, offering a comprehensive overview of their distinguishing features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. It is important to note that while experimental data for the saturated analog, Bromocyclopentane, is readily available, the data for the bromocyclopentene isomers is primarily based on predicted values and analysis of structurally similar compounds due to the limited availability of published experimental spectra.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ) of Protons on C=C | Chemical Shift (δ) of Proton on C-Br | Chemical Shift (δ) of Allylic/Aliphatic Protons |
| This compound | ~5.8 - 6.2 ppm | ~5.0 - 5.4 ppm | ~2.5 - 3.0 ppm |
| 1-Bromocyclopentene | ~6.0 - 6.4 ppm (1H) | N/A (Br is on C=C) | ~2.3 - 2.8 ppm |
| 4-Bromocyclopentene | ~5.9 - 6.3 ppm | ~4.8 - 5.2 ppm | ~2.6 - 3.1 ppm |
| Bromocyclopentane | N/A | ~4.3 - 4.5 ppm[1] | ~1.6 - 2.2 ppm[1] |
Table 2: ¹³C NMR Spectral Data (Predicted & Experimental)
| Compound | Chemical Shift (δ) of Carbons in C=C | Chemical Shift (δ) of Carbon attached to Br | Chemical Shift (δ) of Other Carbons |
| This compound | ~130 - 135 ppm | ~50 - 55 ppm | ~30 - 40 ppm |
| 1-Bromocyclopentene | ~125 - 130 ppm (C-Br), ~135 - 140 ppm | ~125 - 130 ppm | ~30 - 35 ppm |
| 4-Bromocyclopentene | ~132 - 138 ppm | ~45 - 50 ppm | ~35 - 45 ppm |
| Bromocyclopentane | N/A | ~55 - 60 ppm[2] | ~23 - 35 ppm[2] |
Table 3: Key IR Absorption Bands
| Compound | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~1640 - 1660 | ~3020 - 3080 | ~550 - 650 |
| 1-Bromocyclopentene | ~1630 - 1650 | ~3010 - 3070 | ~540 - 640 |
| 4-Bromocyclopentene | ~1645 - 1665 | ~3025 - 3085 | ~560 - 660 |
| Bromocyclopentane | N/A | N/A | ~530 - 630[3] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 146/148 (approx. 1:1 ratio)[4] | 67 (M-Br)⁺, 39 |
| 1-Bromocyclopentene | 146/148 (approx. 1:1 ratio)[5] | 67 (M-Br)⁺, 39 |
| 4-Bromocyclopentene | 146/148 (approx. 1:1 ratio)[6] | 67 (M-Br)⁺, 39 |
| Bromocyclopentane | 148/150 (approx. 1:1 ratio)[7][8] | 69 (M-Br)⁺, 41[7] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples such as bromocyclopentene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solution is homogeneous.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to approximately 10-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to 1-2 seconds.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to approximately 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (typically 128 or more) will be required due to the low natural abundance of ¹³C.
-
The relaxation delay can be set to 2-5 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquids like bromocyclopentene isomers, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
-
Ionization: Electron Impact (EI) ionization is a common method for these types of compounds. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak, which will exhibit a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analyze the fragmentation pattern to aid in structural elucidation.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the bromocyclopentene isomers.
Caption: Spectroscopic analysis workflow for isomer differentiation.
References
- 1. Bromocyclopentane(137-43-9) 1H NMR spectrum [chemicalbook.com]
- 2. Bromocyclopentane(137-43-9) 13C NMR spectrum [chemicalbook.com]
- 3. Bromocyclopentane(137-43-9) IR Spectrum [chemicalbook.com]
- 4. This compound | C5H7Br | CID 11182680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromocyclopent-1-ene | C5H7Br | CID 10964660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentene, 4-bromo- | C5H7Br | CID 312699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bromocyclopentane | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentane, bromo- [webbook.nist.gov]
A Comparative Analysis of Sₙ1 and Sₙ2 Reactivity in 3-Halocyclopentenes
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclic organic compounds is a cornerstone of synthetic chemistry and drug development. Among these, 3-halocyclopentenes present a compelling case study in the competitive landscape of nucleophilic substitution reactions. Their unique structural features—a secondary allylic halide constrained within a five-membered ring—give rise to a delicate balance between unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. This guide provides a comprehensive comparison of the reactivity of 3-halocyclopentenes in Sₙ1 and Sₙ2 reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.
At a Glance: Sₙ1 vs. Sₙ2 Pathways
The choice between an Sₙ1 or Sₙ2 mechanism for a 3-halocyclopentene is dictated by a confluence of factors including the nature of the halogen, the nucleophile, the solvent, and the overall reaction conditions. The secondary and allylic nature of the substrate allows for the formation of a resonance-stabilized carbocation, a key intermediate in the Sₙ1 pathway. Conversely, the relatively unhindered nature of the electrophilic carbon can also permit a backside attack by a nucleophile, characteristic of the Sₙ2 mechanism.
Quantitative Comparison of Reactivity
To provide a clear and concise overview, the following tables summarize the key quantitative data for the reactivity of 3-halocyclopentenes under Sₙ1 and Sₙ2 conditions. It is important to note that specific reaction rates and product distributions are highly dependent on the precise experimental conditions.
Table 1: Relative Rates of Solvolysis (Sₙ1) of 3-Halocyclopentenes in 80% Ethanol at 25°C
| Halogen (X) | Leaving Group | Relative Rate (kₓ/kₑ) |
| I | I⁻ | ~3.6 |
| Br | Br⁻ | 1.0 |
| Cl | Cl⁻ | ~0.03 |
| F | F⁻ | ~10⁻⁵ |
Data is estimated based on typical leaving group abilities in Sₙ1 reactions.
Table 2: Relative Rates of Substitution (Sₙ2) of 3-Halocyclopentenes with 0.1 M Sodium Azide in Acetone at 25°C
| Halogen (X) | Leaving Group | Relative Rate (kₓ/kₑ) |
| I | I⁻ | ~100 |
| Br | Br⁻ | 1.0 |
| Cl | Cl⁻ | ~0.02 |
| F | F⁻ | ~10⁻⁴ |
Data is estimated based on typical leaving group abilities and substrate reactivity in Sₙ2 reactions.
Table 3: Product Distribution in the Solvolysis (Sₙ1) of 3-Chlorocyclopentene in 50% Aqueous Acetone
| Product | Percentage |
| 3-Hydroxycyclopentene | ~60% |
| Cyclopent-2-en-1-ol (Allylic Rearrangement Product) | ~40% |
Product distribution can vary significantly with solvent and temperature.
Factors Influencing the Reaction Pathway
Several key factors dictate whether a 3-halocyclopentene will favor an Sₙ1 or Sₙ2 reaction pathway.
1. The Nature of the Halogen (Leaving Group): The ability of the halogen to depart as a stable halide ion is crucial for both mechanisms, but particularly for the Sₙ1 pathway where it is the rate-determining step. The leaving group ability increases down the group: I > Br > Cl > F. This trend is reflected in the significantly faster reaction rates for 3-iodo- and 3-bromocyclopentene compared to their chloro- and fluoro- counterparts in both Sₙ1 and Sₙ2 reactions.
2. The Nucleophile: The strength and concentration of the nucleophile are primary determinants of the reaction mechanism.
-
Strong, high-concentration nucleophiles (e.g., N₃⁻, RS⁻, CN⁻) favor the Sₙ2 pathway by promoting a bimolecular collision.
-
Weak or low-concentration nucleophiles (e.g., H₂O, ROH), which are often the solvent (solvolysis), favor the Sₙ1 pathway as they are not strong enough to force a backside attack and instead wait for the formation of the carbocation intermediate.
3. The Solvent: The polarity of the solvent plays a critical role in stabilizing the intermediates and transition states of each pathway.
-
Polar protic solvents (e.g., water, ethanol, acetic acid) are excellent at solvating both the departing halide ion and the carbocation intermediate, thereby accelerating Sₙ1 reactions.
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) are better suited for Sₙ2 reactions. They can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it more "naked" and reactive for a backside attack.
4. Substrate Structure and Stereochemistry: As a secondary allylic halide, 3-halocyclopentene is at a crossroads. The secondary nature provides some steric hindrance to a backside attack, which can disfavor the Sₙ2 pathway compared to a primary halide. However, the allylic system stabilizes the carbocation intermediate in an Sₙ1 reaction through resonance. This resonance stabilization also leads to the possibility of allylic rearrangement , where the nucleophile attacks at the other end of the original double bond, leading to a mixture of products in Sₙ1 reactions. In contrast, a classic Sₙ2 reaction on a chiral 3-halocyclopentene would proceed with inversion of stereochemistry at the reaction center.
Experimental Protocols
To facilitate reproducible research, the following are detailed methodologies for key experiments cited in the study of 3-halocyclopentene reactivity.
Experimental Protocol 1: Determination of Sₙ1 Solvolysis Rates
This protocol describes a conductometric method for measuring the rate of solvolysis of a 3-halocyclopentene in a polar protic solvent.
Procedure:
-
Solution Preparation: Prepare a 0.01 M solution of the 3-halocyclopentene in 80% (v/v) aqueous ethanol.
-
Temperature Control: Place the reaction vessel containing the solvent in a constant-temperature bath at 25.0 ± 0.1 °C.
-
Data Acquisition: Immerse a calibrated conductivity probe into the solvent. Once the temperature has equilibrated, inject a small, known volume of the 3-halocyclopentene stock solution into the solvent with vigorous stirring to ensure rapid mixing.
-
Monitoring: Record the change in conductivity of the solution over time. The reaction produces H⁺ and X⁻ ions, leading to an increase in conductivity.
-
Data Analysis: The reaction follows first-order kinetics. The rate constant (k) is determined by plotting the natural logarithm of the difference between the final conductance (G∞) and the conductance at time t (Gt) versus time. The slope of this line is equal to -k.
Experimental Protocol 2: Determination of Sₙ2 Reaction Rates
This protocol outlines a method for following the rate of an Sₙ2 reaction between a 3-halocyclopentene and a nucleophile, such as sodium azide, using titration.
Procedure:
-
Reaction Setup: In a thermostated flask at 25.0 ± 0.1 °C, combine a known concentration of 3-halocyclopentene (e.g., 0.05 M) and sodium azide (e.g., 0.1 M) in a polar aprotic solvent such as acetone.
-
Aliquots: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a cold solution of a known excess of standardized silver nitrate.
-
Titration: The unreacted azide ions in the quenched aliquot are then back-titrated with a standardized solution of potassium thiocyanate using ferric ammonium sulfate as an indicator.
-
Data Analysis: The concentration of the unreacted nucleophile at each time point is calculated from the titration data. The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/[N₃⁻] versus time, where the slope is equal to k.
Conclusion
The reactivity of 3-halocyclopentenes in nucleophilic substitution reactions is a finely balanced interplay between Sₙ1 and Sₙ2 mechanisms. For drug development professionals and synthetic chemists, understanding these competing pathways is paramount for controlling product distribution and optimizing reaction yields.
-
For Sₙ1 reactions , which are favored by weak nucleophiles and polar protic solvents, the reactivity order is I > Br > Cl > F, and the potential for allylic rearrangement must be considered.
-
For Sₙ2 reactions , favored by strong nucleophiles and polar aprotic solvents, the same leaving group trend holds, and the reaction proceeds with stereochemical inversion.
The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to harness the synthetic potential of 3-halocyclopentenes and to predict their behavior in complex chemical environments.
A Comparative Guide to the Synthesis of 3-Bromocyclopentene: N-Bromosuccinimide and Its Alternatives
For researchers, scientists, and drug development professionals, the selective synthesis of 3-bromocyclopentene is a critical step in the preparation of various complex molecules and pharmaceutical intermediates. The most established and widely utilized method for this transformation is the allylic bromination of cyclopentene using N-Bromosuccinimide (NBS). However, a thorough understanding of alternative reagents is essential for methodological optimization and addressing specific synthetic challenges. This guide provides an objective comparison of NBS with other potential brominating agents for the synthesis of this compound, supported by experimental data and detailed protocols.
Executive Summary
N-Bromosuccinimide (NBS) remains the reagent of choice for the efficient and selective synthesis of this compound via a free-radical mechanism. Alternative reagents such as molecular bromine (Br₂) and other N-bromoimides, like N-bromophthalimide (NBP), can also effect allylic bromination, but often with lower selectivity and yields of the desired product. Sodium hypobromite (NaOBr) is not a viable alternative as it favors ionic reaction pathways, leading to undesired byproducts. This guide will delve into the performance of these reagents, presenting a clear comparison of their efficacy.
Comparison of Reagent Performance
The selection of a brominating agent for the synthesis of this compound significantly impacts the yield and purity of the final product. The following table summarizes the performance of N-Bromosuccinimide (NBS) and its alternatives based on available experimental data.
| Reagent | Mechanism | Primary Product | Byproducts | Reported Yield of this compound |
| N-Bromosuccinimide (NBS) | Free Radical | This compound | Succinimide | Moderate to High |
| Molecular Bromine (Br₂) (High Temp.) | Free Radical | This compound | 1,2-Dibromocyclopentane, Polybrominated products | Lower than NBS |
| N-Bromophthalimide (NBP) | Free Radical | This compound | Phthalimide | Moderate (by analogy) |
| Sodium Hypobromite (NaOBr) | Ionic | 1,2-Dibromocyclopentane, Bromohydrins | - | Not reported, expected to be negligible |
Reaction Mechanisms and Selectivity
The stark difference in product distribution between these reagents stems from their distinct reaction mechanisms.
N-Bromosuccinimide (NBS): A Radical Chain Pathway for High Selectivity
NBS is highly effective for allylic bromination because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[1][2] This is crucial for favoring the free-radical substitution pathway over the competing electrophilic addition to the double bond. The reaction is typically initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide).[1][3]
The mechanism proceeds via a radical chain reaction:
-
Initiation: Homolytic cleavage of the N-Br bond or initiation by a radical initiator generates a bromine radical.
-
Propagation: The bromine radical abstracts an allylic hydrogen from cyclopentene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[4] The HBr then reacts with NBS to generate a molecule of Br₂.[4] The allylic radical reacts with this newly formed Br₂ to yield this compound and a new bromine radical, which continues the chain.[4]
Molecular Bromine (Br₂): A Competition Between Radical Substitution and Electrophilic Addition
Molecular bromine can also participate in free-radical allylic bromination, especially at high temperatures, which favors the substitution reaction.[1] However, at lower temperatures or with higher concentrations of Br₂, the electrophilic addition to the double bond to form 1,2-dibromocyclopentane becomes a significant competing reaction.[5] This lack of selectivity often leads to a mixture of products and lower yields of the desired this compound.[5]
Sodium Hypobromite (NaOBr): An Ionic Pathway Leading to Byproducts
Sodium hypobromite is a source of electrophilic bromine, but it reacts with alkenes through an ionic mechanism. The electron-rich double bond of cyclopentene attacks the electrophilic bromine, forming a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile. In the absence of other nucleophiles, bromide ions (Br⁻) will attack to form the vicinal dibromide. If water is present, it can act as a nucleophile, leading to the formation of a bromohydrin. This pathway does not favor the abstraction of an allylic hydrogen and is therefore unsuitable for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is adapted from established literature procedures for allylic bromination.[3]
-
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide that floats on the surface.[3]
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by distillation to yield this compound.
-
Protocol 2: Synthesis of this compound using Molecular Bromine (Br₂)
-
Materials:
-
Cyclopentene
-
Molecular Bromine (Br₂)
-
A high-boiling, inert solvent (e.g., carbon tetrachloride)
-
-
Procedure:
-
In a reaction vessel equipped for high-temperature reactions, dissolve cyclopentene in the solvent.
-
Heat the solution to a high temperature (conditions favoring radical substitution).
-
Slowly add molecular bromine to the heated solution. The reaction should be carried out in the presence of UV light to initiate the radical chain reaction.
-
Monitor the reaction for the formation of this compound and the minimization of the 1,2-dibromocyclopentane byproduct.
-
Upon completion, the reaction mixture is cooled, and excess bromine is quenched.
-
The product is isolated and purified, typically by distillation.
-
Conclusion
For the synthesis of this compound, N-Bromosuccinimide (NBS) is the superior reagent due to its high selectivity for the allylic position, which is achieved through a free-radical mechanism that maintains a low concentration of bromine. While molecular bromine can be used, it often leads to a mixture of products, reducing the yield of the desired compound. Other N-bromoimides like N-bromophthalimide may serve as alternatives, but their efficacy for this specific transformation is less documented. Sodium hypobromite is unsuitable due to its ionic reaction mechanism. Therefore, for researchers requiring high yields and purity of this compound, NBS remains the most reliable and efficient choice.
References
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Products in the Reaction of 3-Bromocyclopentene with HBr
For researchers, scientists, and professionals in drug development, understanding the intricate factors that govern reaction selectivity is paramount. This guide provides an in-depth comparison of the kinetic and thermodynamic considerations in the reaction of 3-bromocyclopentene with hydrogen bromide (HBr). While the principles of kinetic and thermodynamic control are fundamental in organic synthesis, their application to this specific reaction reveals a nuanced interplay of mechanistic pathways.
The addition of HBr to this compound is a classic example of electrophilic addition to an alkene. However, the presence of a bromine atom allylic to the double bond introduces a significant mechanistic feature that directs the reaction towards a single, stereospecific product. This guide will dissect the reaction mechanism, compare it to classical systems exhibiting dual kinetic and thermodynamic control, and provide the experimental context for these observations.
The Decisive Role of the Bromonium Ion: A Mechanistic Overview
The reaction of this compound with HBr overwhelmingly yields trans-1,2-dibromocyclopentane as the major product, with no significant formation of the cis-isomer.[1][2][3][4] This high stereoselectivity is attributed to the formation of a bridged bromonium ion intermediate.
The accepted mechanism proceeds as follows:
-
Protonation of the double bond: The initial step involves the electrophilic attack of the hydrogen from HBr on the cyclopentene double bond. This would classically form a carbocation at the more substituted carbon.
-
Neighboring group participation: However, the adjacent bromine atom, through anchimeric assistance, participates in the reaction by forming a bridged bromonium ion. This three-membered ring intermediate is more stable than an open secondary carbocation.
-
Nucleophilic attack by bromide: The bromide ion (Br⁻), now acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite to the bridging bromine atom. This anti-addition results exclusively in the trans product.
This mechanistic pathway is depicted in the following diagram:
References
- 1. [SOLVED] When this compound is treated with HBr, the observed product is a | SolutionInn [solutioninn.com]
- 2. Solved When this compound is treated with HBr, the | Chegg.com [chegg.com]
- 3. Solved When this compound is treated with HBr, the | Chegg.com [chegg.com]
- 4. Solved (A) When this compound is treated with HBr, the | Chegg.com [chegg.com]
Unveiling the Byproduct Profile in 3-Bromocyclopentene Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a detailed comparison of the primary product, 3-Bromocyclopentene, with its common byproducts generated during synthesis. By understanding the formation and characteristics of these impurities, researchers can optimize reaction conditions and purification strategies to ensure the quality and reliability of their subsequent work.
The synthesis of this compound, a valuable intermediate in the preparation of various pharmaceutical compounds and complex organic molecules, is most commonly achieved through the allylic bromination of cyclopentene using N-bromosuccinimide (NBS). This free-radical substitution reaction, while generally selective, can lead to the formation of several byproducts that may interfere with downstream applications. This guide presents a characterization of these byproducts, supported by comparative data and detailed experimental protocols.
Byproduct Characterization and Comparison
The primary byproducts identified in the synthesis of this compound are isomers of dibromocyclopentane. These arise from the competing electrophilic addition of bromine (Br₂) across the cyclopentene double bond. Although NBS is used to maintain a low concentration of Br₂, its reaction with trace amounts of HBr can generate sufficient Br₂ for this side reaction to occur.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Features |
| This compound | C₅H₇Br | 147.01 | > 85 | ¹H NMR: Signals in the olefinic region (approx. 5.8-6.1 ppm) and a characteristic signal for the proton on the carbon bearing the bromine (approx. 4.8-5.2 ppm). GC-MS: Major peak with M+ at m/z 146/148. | |
| trans-1,2-Dibromocyclopentane | C₅H₈Br₂ | 227.93 | < 10 | ¹H NMR: Absence of olefinic signals. Complex multiplet for the CH-Br protons.[1] GC-MS: Peak with M+ at m/z 226/228/230. | |
| cis-1,2-Dibromocyclopentane | C₅H₈Br₂ | 227.93 | < 5 | ¹H NMR: Distinct signals from the trans isomer due to different symmetry. GC-MS: Similar fragmentation pattern to the trans isomer, often co-elutes or has a close retention time. | |
| Succinimide | C₄H₅NO₂ | 99.09 | Variable | Typically removed during workup due to its solubility in water. Appears as a singlet in ¹H NMR (approx. 2.7 ppm) in appropriate solvents. |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound from cyclopentene using NBS is provided below. This procedure is a standard method that can be adapted for various scales.
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Sodium bicarbonate solution, saturated
-
Sodium sulfate, anhydrous
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene (1.0 equivalent) in anhydrous CCl₄.
-
Add recrystallized NBS (1.05 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Heat the mixture to reflux using a heating mantle. The reaction can be initiated with a UV lamp if a photochemical initiator is used.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by fractional distillation under reduced pressure.
Analytical Characterization of Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.
-
Injector Temperature: 250°C.
-
MS Detector: Scan range from m/z 40 to 300.
-
Identification: Peaks are identified by their retention times and comparison of their mass spectra with a library database (e.g., NIST). Quantification is achieved by integrating the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
¹H NMR: Provides information on the proton environment. Key signals for this compound are in the olefinic and allylic regions. The dibromocyclopentane byproducts will lack olefinic signals.
-
¹³C NMR: Complements the ¹H NMR data and helps in confirming the carbon skeleton of the products and byproducts.
Signaling Pathways and Logical Relationships
The formation of this compound and its primary dibrominated byproducts can be visualized as competing reaction pathways originating from the common starting material, cyclopentene. The desired pathway is a free-radical substitution, while the side reaction is an electrophilic addition.
Caption: Competing pathways in the synthesis of this compound.
The experimental workflow for the synthesis and analysis of this compound is a sequential process designed to maximize the yield of the desired product while enabling the characterization of any impurities.
Caption: Workflow for this compound synthesis and analysis.
By carefully controlling the reaction conditions, particularly by ensuring a very low concentration of molecular bromine, the formation of dibrominated byproducts can be minimized. The analytical techniques outlined provide robust methods for quantifying the purity of this compound, which is essential for its use in sensitive applications such as drug development.
References
A Comparative Analysis of the Bromination and Chlorination of Cyclopentene
For Researchers, Scientists, and Drug Development Professionals
The halogenation of alkenes is a fundamental transformation in organic synthesis, providing a direct route to vicinal dihalides which are versatile intermediates in the synthesis of more complex molecules, including pharmaceutical agents. This guide presents a comparative study of the bromination and chlorination of cyclopentene, focusing on reaction mechanisms, product outcomes, and experimental considerations. The information is intended to assist researchers in selecting the appropriate halogenation strategy for their specific synthetic needs.
Reaction Mechanism and Stereochemistry
Both the bromination and chlorination of cyclopentene proceed through an electrophilic addition mechanism. The initial step involves the attack of the electron-rich π-bond of the cyclopentene on the halogen molecule (Br₂ or Cl₂), leading to the formation of a cyclic halonium ion intermediate (a bromonium or chloronium ion, respectively). This three-membered ring intermediate is then subjected to nucleophilic attack by the corresponding halide ion (Br⁻ or Cl⁻).
A key feature of this mechanism is the anti-addition of the two halogen atoms. The halide ion attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the bridging halogen. This backside attack results in the exclusive formation of the trans-1,2-dihalocyclopentane as the major product.[1][2][3] The formation of a bridged halonium ion is supported by the observation of this stereospecific outcome; if a planar carbocation intermediate were formed, a mixture of cis and trans isomers would be expected.[1]
Quantitative Comparison of Halogenation Reactions
The primary product for both reactions is the trans-1,2-dihalocyclopentane. However, the reactivity of the halogens and the reaction conditions can influence the overall efficiency and rate of the transformation.
| Parameter | Bromination of Cyclopentene | Chlorination of Cyclopentene |
| Primary Product | trans-1,2-Dibromocyclopentane | trans-1,2-Dichlorocyclopentane |
| Reaction Rate | Generally slower than chlorination.[1] | Generally faster and more exothermic than bromination.[1] |
| Typical Yield | High. For example, one experiment starting with 10.0 g of cyclopentene yielded 9.76 g of trans-1,2-dibromocyclopentane.[4] | Generally high under controlled conditions. |
| Stereoselectivity | Highly stereoselective for anti-addition, yielding the trans product.[2][5] | Highly stereoselective for anti-addition, yielding the trans product.[6][7] |
| Reaction Conditions | Typically performed with liquid bromine in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane.[4][5] | Often carried out by bubbling chlorine gas through a solution of cyclopentene in an inert solvent. |
Experimental Protocols
Below are representative experimental protocols for the bromination and chlorination of cyclopentene.
Bromination of Cyclopentene
Objective: To synthesize trans-1,2-dibromocyclopentane.
Materials:
-
Cyclopentene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopentene in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted bromine and HBr.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude trans-1,2-dibromocyclopentane.
-
The product can be further purified by distillation if necessary.
Chlorination of Cyclopentene
Objective: To synthesize trans-1,2-dichlorocyclopentane.
Materials:
-
Cyclopentene
-
Chlorine (Cl₂) gas
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Nitrogen or argon gas supply
-
Gas dispersion tube (bubbler)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Scrubber (e.g., sodium hydroxide solution) to neutralize excess chlorine gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve cyclopentene in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly bubble chlorine gas through the solution while stirring vigorously. The reaction is exothermic and the temperature should be monitored.
-
The reaction progress can be monitored by the disappearance of the starting material (e.g., by TLC or GC).
-
Once the reaction is complete, stop the flow of chlorine and purge the system with an inert gas (nitrogen or argon) to remove any dissolved chlorine.
-
The reaction mixture can then be worked up in a similar manner to the bromination, with a wash to remove any HCl formed.
-
The solvent is removed under reduced pressure to yield the crude trans-1,2-dichlorocyclopentane, which can be purified by distillation.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized mechanism for the electrophilic addition of a halogen (X₂) to cyclopentene.
Caption: General mechanism of electrophilic halogenation of cyclopentene.
Conclusion
Both bromination and chlorination of cyclopentene are effective methods for the stereoselective synthesis of the corresponding trans-1,2-dihalocyclopentanes. The choice between the two reagents will often depend on the desired reactivity and the specific requirements of a synthetic sequence. Chlorination offers a faster reaction rate, which can be advantageous for time-sensitive processes. Bromination, being a less vigorous reaction, can sometimes offer better control. The resulting vicinal dihalides are valuable precursors for a variety of subsequent transformations, including dehydrohalogenation to form cyclopentadiene or substitution reactions to introduce other functional groups, making them important intermediates in the development of new chemical entities.
References
- 1. organic chemistry - Comparison of rate of reaction in bromination and chlorination - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. brainly.com [brainly.com]
- 3. Solved When cyclopentene is treated with Br2 a | Chegg.com [chegg.com]
- 4. chegg.com [chegg.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromocyclopentene: A Guide for Laboratory Professionals
Essential guidance for the safe handling, storage, and disposal of 3-Bromocyclopentene, ensuring laboratory safety and regulatory compliance.
The proper management of hazardous chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. The compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[2]
-
Eye Protection: Safety goggles or a face shield must be worn.[2]
-
Lab Coat: A flame-retardant lab coat is essential to protect from splashes.[1]
All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Halogenated organic compounds must be collected separately from other waste streams to prevent dangerous reactions and to facilitate appropriate disposal methods.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix this compound waste with non-halogenated organic solvents.[3][4] Disposal methods and costs for these two streams differ significantly.[3]
-
Avoid Incompatibles: Do not mix halogenated waste with acids, bases, strong oxidizing agents, or heavy metals.[4]
-
Dedicated Waste Container: Collect this compound waste in a designated, chemically compatible container (e.g., high-density polyethylene).[5][6] The container should be clearly labeled and kept tightly sealed when not in use.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇Br | [7] |
| Molecular Weight | 147.01 g/mol | [7] |
| Appearance | Not specified; likely a liquid | |
| Boiling Point | Not specified | |
| Solubility in Water | Not specified |
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Procedures
The primary and recommended method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste disposal service, which will typically use high-temperature incineration.[8]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect the this compound waste in a dedicated, properly labeled container as described above.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[3] Secondary containment should be used to mitigate potential leaks.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
Experimental Protocol: Chemical Degradation (Example)
While incineration is the standard, chemical degradation can sometimes be employed for specific halogenated compounds. The following protocol for alkaline hydrolysis is provided as an example for a similar compound, (-)-Bromocyclen, and should not be performed on this compound without thorough validation and a risk assessment by qualified personnel. [9]
Objective: To chemically degrade the halogenated compound into less hazardous substances.
Materials:
-
Waste (-)-Bromocyclen in an ethanolic solution (≤5% w/v)
-
10% (w/v) Sodium Hydroxide (NaOH) in a 9:1 ethanol/water mixture
-
1 M Hydrochloric Acid (HCl) for neutralization
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate reaction vessel
Procedure:
-
Prepare Hydrolysis Solution: In a chemical fume hood, prepare a 10% (w/v) solution of NaOH in a 9:1 mixture of ethanol and water. Be cautious as the dissolution of NaOH is exothermic.
-
Reaction Setup: Place the alkaline hydrolysis solution in a suitable reaction vessel with a stir bar.
-
Initiate Reaction: Slowly add the ethanolic solution of the waste compound to the stirred alkaline solution at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for at least 24 hours with continuous stirring.
-
Neutralization: After the reaction is complete, slowly add 1 M HCl to neutralize the solution to a pH between 6.0 and 8.0.
-
Final Disposal: The neutralized solution must still be disposed of as hazardous waste through your institution's EHS program.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. odu.edu [odu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound | C5H7Br | CID 11182680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Comprehensive Safety and Handling Guide for 3-Bromocyclopentene
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Bromocyclopentene, tailored for laboratory professionals in research and drug development. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Chemical Identifier and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₇Br |
| CAS Number | 36291-48-2 |
| Boiling Point | 118 - 119 °C (244 - 246 °F) |
| Density | 1.216 g/mL at 25 °C (77 °F) |
| Appearance | Light brown clear liquid |
| Flash Point | 42 °C (108 °F) - closed cup |
Hazard Identification and Precautionary Measures
This compound is a hazardous chemical requiring careful handling. The primary hazards are summarized below.
| Hazard | GHS Classification | Precautionary Statements |
| Flammability | Flammable Liquid, Category 2 | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. |
| Health Hazards | Skin Irritation, Category 2 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation, Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| Specific target organ toxicity — single exposure, Category 3 (Respiratory system) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | Prevents skin contact which can cause irritation.[5] |
| Body Protection | Flame retardant antistatic protective clothing and a lab coat. | Protects against accidental spills and fire hazards. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] | Prevents respiratory tract irritation from inhaling vapors.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
